Ethylene glycol di-N-butyrate
Description
Structure
3D Structure
Properties
IUPAC Name |
2-butanoyloxyethyl butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O4/c1-3-5-9(11)13-7-8-14-10(12)6-4-2/h3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFTRWCBAYKQWCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OCCOC(=O)CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90871589 | |
| Record name | Ethane-1,2-diyl dibutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90871589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105-72-6 | |
| Record name | Glycol dibutyrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105-72-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butanoic acid, 1,2-ethanediyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105726 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethane-1,2-diyl dibutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90871589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Solubility Profile of Ethylene Glycol Di-N-Butyrate (EGDB)
This guide provides an in-depth technical analysis of the solubility profile of Ethylene Glycol Di-N-Butyrate (EGDB) . It is structured to support researchers and formulation scientists in optimizing solvent selection for drug delivery systems, polymer coatings, and synthesis workflows.[1]
CAS: 105-72-6 Synonyms: Glycol Dibutyrate, Ethylene Dibutyrate Molecular Formula: C₁₀H₁₈O₄ Molecular Weight: 202.25 g/mol [1][2]
Executive Summary & Physicochemical Profile
Ethylene Glycol Di-N-Butyrate is a diester formed by the condensation of ethylene glycol and butyric acid. Its structure comprises a central ethylene spacer flanked by two butyrate ester groups. This molecular architecture dictates its solubility behavior: the central polar ester linkages provide dipole-dipole interaction sites, while the terminal butyl chains impart significant lipophilicity.[1]
Key Physicochemical Parameters:
| Parameter | Value | Relevance to Solubility |
|---|---|---|
| LogP (Octanol/Water) | ~2.26 (Est.) | Indicates moderate lipophilicity; predicts poor water solubility and high affinity for organic solvents. |
| Water Solubility | ~0.050% (w/w) | Practically insoluble in water; requires co-solvents or surfactants for aqueous formulations. |
| Boiling Point | 240 °C | High boiling point makes it a low-volatility solvent (plasticizer). |
| Density | 1.024 g/mL | Slightly denser than water; forms the bottom layer in biphasic aqueous extractions. |
Thermodynamic Basis of Solubility
To understand why EGDB dissolves in specific solvents, we analyze its thermodynamic interactions using Hansen Solubility Parameters (HSP).[1]
Hansen Solubility Parameters (HSP) Analysis
While empirical HSP values for EGDB are rare in literature, we can derive a high-confidence prediction using Group Contribution Methods based on its structural analogs: Ethylene Glycol Diacetate (shorter chain) and Ethylene Glycol Dibutyl Ether (ether linkage).[1]
-
Dispersion (
): Derived from the butyl chains. Similar to aliphatic hydrocarbons. -
Polarity (
): Derived from the two ester carbonyls. Moderate polarity, but "diluted" by the butyl chains compared to the acetate analog.[1] -
Hydrogen Bonding (
): Low.[3] As an ester, EGDB acts only as a hydrogen bond acceptor (HBA), lacking donor (HBD) capability.[1]
Predicted HSP Vector for EGDB:
Implication: EGDB sits in the "Solubility Sphere" of moderately polar aprotic solvents (e.g., Ketones, Esters) and chlorinated solvents.[1] It is incompatible with highly polar protic networks (Water) due to the high energy cost of disrupting water's H-bond network.
Solubility Prediction Logic (Graphviz)[1]
Figure 1: Mechanistic breakdown of EGDB solubility based on intermolecular forces.
Empirical Solubility Data
The following data categorizes solvent compatibility for EGDB. This table consolidates literature data with theoretical predictions based on the LogP/HSP profile.
| Solvent Class | Representative Solvent | Solubility Status | Mechanistic Insight |
| Polar Protic | Water | Insoluble (<0.1%) | Hydrophobic effect dominates; high interfacial tension. |
| Ethanol | Soluble | Ethanol's alkyl chain interacts with butyl groups; OH group tolerates the ester. | |
| Isopropanol | Soluble | Similar to ethanol but better lipophilic match. | |
| Polar Aprotic | Acetone | Highly Soluble | Perfect dipole-dipole alignment; entropy of mixing is favorable. |
| Ethyl Acetate | Miscible | "Like dissolves like" (Ester-Ester interaction). | |
| DMSO | Soluble | DMSO dissolves almost all esters, though isolation may be difficult due to high BP. | |
| Chlorinated | Chloroform | Miscible | Excellent solvent; H-bond donor (CHCl3) interacts with Ester Acceptor. |
| DCM | Miscible | Standard solvent for extracting EGDB from water. | |
| Non-Polar | Toluene | Miscible | Strong dispersion force interaction with butyl chains. |
| Hexane | Soluble | Soluble due to significant aliphatic character (8 carbons in butyl chains). | |
| Diethyl Ether | Miscible | Low polarity match; excellent for extraction. |
Experimental Protocol: Saturation Solubility Determination
For researchers needing precise solubility values (e.g., for formulation stability), use this Shake-Flask Method with HPLC/GC Detection . This protocol minimizes errors from supersaturation and phase separation.
Reagents & Equipment[1]
-
Analyte: Ethylene Glycol Di-N-Butyrate (>98% purity).
-
Solvent: Target solvent (e.g., Phosphate Buffer pH 7.4, Water).[1]
-
Equipment: Orbital shaker (temp controlled), 0.45 µm PTFE syringe filters, HPLC or GC-FID.
Workflow Diagram (Graphviz)
Figure 2: Standardized Shake-Flask Protocol for determining saturation solubility.
Step-by-Step Methodology
-
Preparation: Add excess EGDB to 10 mL of the target solvent in a glass vial. Ensure a visible oil droplet or second phase persists (indicating saturation).
-
Equilibration: Agitate the mixture at the target temperature (typically 25°C or 37°C) for 24 to 48 hours . Note: Viscous esters like EGDB require longer equilibration than solids to reach thermodynamic equilibrium.
-
Phase Separation: Stop agitation and allow the layers to settle for 4 hours. Since EGDB (Density ~1.02) is close to water, centrifugation (3000 rpm, 15 min) is recommended to break any emulsion.[1]
-
Sampling: Carefully withdraw the aqueous/solvent phase using a glass syringe.
-
Filtration: Pass the sample through a 0.45 µm PTFE filter (hydrophobic filters may bind the ester, so pre-saturate the filter or use PVDF if compatible).[1]
-
Quantification:
-
GC-FID (Preferred): Direct injection or extraction into Hexane.
-
HPLC-UV: Detection at 210-220 nm (ester carbonyl absorption). Warning: Low sensitivity at this wavelength; ensure rigorous blank subtraction.
-
Applications in Drug Development
Understanding the solubility of EGDB is critical for the following pharmaceutical applications:
-
Plasticizer for Polymer Coatings:
-
EGDB is miscible with polymers like Ethyl Cellulose and Nitrocellulose .[4] It is used to lower the glass transition temperature (
) of polymeric films used in controlled-release tablets. -
Solubility Insight: Its insolubility in water prevents "dose dumping" (rapid leaching of the plasticizer) in the GI tract, maintaining the integrity of the release-controlling membrane.[1]
-
-
Solvent for Synthesis:
-
Used as a high-boiling (240°C) reaction medium for esterifications or condensations where water removal is required (azeotropic distillation).
-
-
Emulsion Formulations:
-
Acts as the oil phase in O/W (Oil-in-Water) emulsions for topical delivery. Its polarity allows it to solubilize moderately lipophilic actives (LogP 2-4) better than pure hydrocarbon oils.
-
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 135966, Ethylene glycol di-N-butyrate. Retrieved from .
-
The Good Scents Company (2025). Ethylene glycol dibutyrate Physical Properties and Solubility Data. Retrieved from .[1]
-
LookChem (2025). CAS 105-72-6 Ethylene Glycol Di-N-Butyrate Chemical Properties.[2] Retrieved from .
-
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition.[1] CRC Press. (Referenced for Group Contribution Method logic).
Sources
Introduction: Chemical Profile and Environmental Relevance
An In-depth Technical Guide to the Biodegradability of Ethylene Glycol di-N-butyrate
This guide provides a comprehensive technical analysis of the biodegradability of Ethylene Glycol di-N-butyrate (CAS No. 105-72-6). Designed for researchers, scientists, and drug development professionals, this document moves beyond theoretical principles to offer actionable, field-proven insights into the environmental fate of this compound. We will explore the mechanistic pathways of its degradation, detail rigorous experimental protocols for its assessment, and provide the causal reasoning behind each methodological choice.
Ethylene glycol di-n-butyrate is a diester formed from ethylene glycol and n-butyric acid.[1] It is primarily utilized as a plasticizer and solvent in various industrial applications, including plastics, resins, and coatings.[1] Understanding its environmental fate is critical for accurate risk assessment and regulatory compliance.
The molecular structure, featuring two ester linkages, is the primary determinant of its susceptibility to biological degradation. Ester bonds are known targets for enzymatic hydrolysis by a wide array of ubiquitous microorganisms.[2][3] This foundational principle suggests a high potential for biodegradability, a hypothesis that we will explore mechanistically and validate through standardized testing protocols.
Table 1: Chemical and Physical Properties of Ethylene Glycol di-N-butyrate
| Property | Value | Source |
|---|---|---|
| CAS Number | 105-72-6 | [4][5] |
| Molecular Formula | C₁₀H₁₈O₄ | [4][5] |
| Molecular Weight | 202.25 g/mol | [4][5] |
| Appearance | Colorless liquid | [6] |
| Water Solubility | 0.050% by weight (low solubility) | [6] |
| Synonyms | Butanoic acid, 1,2-ethanediyl ester; Glycol dibutyrate |[1] |
The Mechanistic Pathway of Biodegradation
The biodegradation of ethylene glycol di-n-butyrate is not a single event but a two-stage process initiated by enzymatic action, followed by the metabolic consumption of the resulting components.
Stage 1: Enzymatic Hydrolysis of Ester Bonds
The rate-limiting and critical first step is the cleavage of the two ester bonds. This reaction is catalyzed by a class of enzymes known as carboxylesterases (or more broadly, hydrolases), which are widely distributed in nature.[2][7] These enzymes catalyze the addition of water across the ester linkage, breaking the molecule into its constituent alcohol and carboxylic acids.[7]
The hydrolysis proceeds as follows: Ethylene Glycol di-N-butyrate + 2 H₂O → Ethylene Glycol + 2 N-Butyric Acid (Butyrate)
This initial cleavage is crucial because it transforms a larger, less water-soluble molecule into smaller, more polar, and highly biodegradable components. Human carboxylesterases, for instance, are well-documented for their role in metabolizing ester-containing drugs, demonstrating the prevalence of this enzymatic capability in biological systems.[7]
Stage 2: Aerobic Mineralization of Hydrolysis Products
Once hydrolysis occurs, the resulting products, ethylene glycol and butyrate, enter well-established metabolic pathways.
-
Ethylene Glycol: This compound is known to be readily and rapidly biodegradable in both aerobic and anaerobic environments.[8][9][10] Numerous studies have confirmed its rapid removal in soil and water, with half-lives typically ranging from a few days to two weeks. Microorganisms efficiently metabolize it, ultimately converting its carbon to carbon dioxide (CO₂) in the presence of oxygen.[8][10][11]
-
N-Butyric Acid (Butyrate): Butyrate is a common short-chain fatty acid and a key intermediate in the anaerobic digestion of organic matter.[12][13] It serves as an excellent carbon source for a diverse range of bacteria.[14][15] Under aerobic conditions, butyrate is readily oxidized by microorganisms through β-oxidation to acetyl-CoA, which then enters the citric acid cycle for complete mineralization to CO₂.
Standardized Assessment: The OECD 301B Protocol
To empirically determine the biodegradability of a chemical and classify it as "readily biodegradable," standardized test methods are required. The OECD 301B Guideline, also known as the CO₂ Evolution Test, is the gold standard for this purpose.[16][17] It provides a self-validating system by measuring the ultimate biodegradation (mineralization) of a test substance to CO₂ over a 28-day period.[18]
Principle of the OECD 301B Test
A known concentration of the test substance is incubated in a mineral medium, inoculated with a mixed population of microorganisms (typically from activated sludge).[16][17] The culture is aerated with CO₂-free air in the dark to prevent photodegradation.[16] The CO₂ produced from the microbial respiration and metabolism of the test substance is trapped in a series of barium hydroxide or sodium hydroxide traps and quantified by titration or with an inorganic carbon analyzer.[16] The percentage of biodegradation is calculated by comparing the amount of CO₂ produced to the theoretical maximum (ThCO₂).
Detailed Experimental Protocol: OECD 301B for Ethylene Glycol di-N-butyrate
1. Preparation of Reagents and Media:
-
Mineral Medium: Prepare a stock solution containing essential minerals (e.g., potassium phosphate, magnesium sulfate, calcium chloride, ferric chloride) as specified in the OECD 301 guideline.
-
Inoculum: Collect a fresh sample of activated sludge from a wastewater treatment plant treating predominantly domestic sewage. Aerate it for 5-7 days to acclimate.[16] The final concentration in the test vessels should be approximately 30 mg/L of suspended solids.
-
Test Substance Stock: Ethylene glycol di-n-butyrate has low water solubility. Prepare a stock solution or a stable dispersion. The final test concentration should be between 10 to 20 mg of Total Organic Carbon (TOC) per liter.[16]
-
CO₂ Absorbent: Prepare a 0.05 M Barium Hydroxide (Ba(OH)₂) or Sodium Hydroxide (NaOH) solution.
2. Apparatus Setup:
-
Set up a series of 2-4 L flasks (bioreactors). Each setup requires an inlet for CO₂-free air, an outlet connected to gas-washing bottles (traps), and a means of continuous stirring.
-
The CO₂-free air is achieved by passing air through a potassium hydroxide solution.
-
Connect three gas-washing bottles in series to the outlet of each bioreactor. The first two contain a known volume of the hydroxide solution to trap the evolved CO₂, and the third serves as a control to ensure complete trapping.
3. Experimental Run:
-
Test Vessels: Add the mineral medium and the test substance to achieve the target concentration.
-
Control Vessels:
-
Inoculum Blank: Contains mineral medium and inoculum only, to measure endogenous CO₂ production from the sludge.
-
Positive Control: Contains a readily biodegradable reference substance (e.g., sodium benzoate or ethylene glycol) to validate the activity of the inoculum.[11]
-
Toxicity Control: Contains the test substance and the reference substance to check for potential inhibitory effects of the test material on the microbial population.
-
-
Inoculation: Add the prepared inoculum to all vessels.
-
Incubation: Incubate the flasks at 22 ± 2°C in the dark for 28 days, with continuous stirring and aeration.[16]
4. Data Collection and Analysis:
-
Periodically (e.g., every 2-3 days), remove the first CO₂ trap for analysis and move the remaining traps up in the series, adding a fresh trap at the end.
-
Quantify the trapped CO₂ by titrating the remaining hydroxide with standardized hydrochloric acid (HCl).
-
Calculate the cumulative amount of CO₂ produced in each flask, correcting for the endogenous CO₂ production from the inoculum blank.
-
Calculate the percentage biodegradation using the formula: % Biodegradation = (Cumulative CO₂ Produced [mg] / ThCO₂ [mg]) x 100 Where ThCO₂ is the theoretical amount of CO₂ that can be produced from the mass of test substance added.
5. Validation and Interpretation:
-
The test is valid if the positive control shows >60% degradation within 14 days and the inoculum blank's CO₂ production is not excessive.
-
A substance is classified as "readily biodegradable" if it reaches at least 60% biodegradation within a "10-day window" during the 28-day test.[17][19] The 10-day window begins when biodegradation first reaches 10% and must end by day 28.[17]
Table 2: OECD 301B Test Parameters and Validation Criteria
| Parameter | Specification | Rationale |
|---|---|---|
| Test Duration | 28 days | Allows sufficient time for microbial adaptation and degradation.[17][18] |
| Inoculum Source | Activated sludge from a wastewater treatment plant | Provides a diverse, relevant microbial community.[16] |
| Test Concentration | 10-20 mg TOC/L | High enough for accurate measurement, low enough to avoid toxicity.[16] |
| Temperature | 22 ± 2 °C | Ensures optimal and consistent microbial activity.[16] |
| Light Condition | Dark or diffuse light | Prevents abiotic photodegradation of the test substance.[16] |
| Positive Control | > 60% degradation by day 14 | Confirms the viability and activity of the microbial inoculum. |
| Pass Criterion | ≥ 60% mineralization within a 10-day window | A stringent criterion indicating rapid and extensive degradation.[17][18][19] |
Conclusion and Environmental Outlook
The chemical structure of ethylene glycol di-n-butyrate strongly predicts its susceptibility to biodegradation. The molecule is comprised of two components—ethylene glycol and butyric acid—both of which are known to be rapidly and completely mineralized in the environment.[8][10][14] The critical pathway for its degradation is initiated by the enzymatic hydrolysis of its ester bonds, a common biochemical reaction.
Based on this mechanistic analysis, ethylene glycol di-n-butyrate is expected to meet the criteria for "ready biodegradability" when assessed using a rigorous, standardized protocol such as the OECD 301B. This classification indicates that the substance is unlikely to persist in the environment, mitigating concerns about long-term ecological harm.[16] This technical guide provides the foundational logic and the experimental framework necessary for researchers to confidently assess and verify the environmental profile of this compound.
References
- Title: Microbial transitions and degradation pathways driven by butyrate concentration in mesophilic and thermophilic anaerobic digestion under low hydrogen partial pressure. Source: University of Galway Research.
- Title: OECD 301B Biodegradation Test - CO2 Evolution Test. Source: Microbe Investigations.
- Title: Chemical Properties of Ethylene glycol di-n-butyrate (CAS 105-72-6). Source: Cheméo.
- Title: Fate, effects and potential environmental risks of ethylene glycol: a review. Source: PubMed.
- Title: Microbial transitions and degradation pathways driven by butyrate concentration in mesophilic and thermophilic anaerobic digestion under low hydrogen partial pressure. Source: PubMed.
- Title: Thermophilic Anaerobic Degradation of Butyrate by a Butyrate-Utilizing Bacterium in Coculture and Triculture with Methanogenic Bacteria. Source: PMC - NIH.
- Title: Types of OECD 301 Biodegradation Tests. Source: Aropha.
- Title: Detection of Active Butyrate-Degrading Microorganisms in Methanogenic Sludges by RNA-Based Stable Isotope Probing. Source: PMC.
- Title: ETHYLENE GLYCOL DI-N-BUTYRATE | 105-72-6. Source: ChemicalBook.
- Title: OECD 301B Biodegradability Testing Lab: Ensuring Environmental Compliance. Source: RespirTek.
- Title: Synthesis and enzymatic hydrolysis of esters, constituting simple models of soft drugs. Source: Undefined.
- Title: (PDF) Fate, effects and potential environmental risks of ethylene glycol: A review. Source: Undefined.
- Title: Ethylene glycol di-n-butyrate. Source: the NIST WebBook.
- Title: Ethylene Glycol Antifreeze: Environmental Impact, Safety, and Disposal Practices. Source: Elchemy.
- Title: The role of human carboxylesterases in drug metabolism: have we overlooked their importance? Source: PMC.
- Title: ARCHIVED - Priority Substances List - Statement of the Science Report for Ethylene Glycol. Source: Undefined.
- Title: SETAC Presentation: OECD 301B Ready Biodegradation Test Design. Source: Smithers.
- Title: Ethylene glycol di-n-butyrate. Source: the NIST WebBook.
- Title: (PDF) Enzyme catalyzes ester bond synthesis and hydrolysis: The key step for sustainable usage of plastics. Source: ResearchGate.
- Title: CAS 105-72-6: Glycol dibutyrate. Source: CymitQuimica.
- Title: Butyrate-Producing Bacteria, Including Mucin Degraders, from the Swine Intestinal Tract. Source: PMC.
- Title: Biodegradation of ethylene glycol (primary or ultimate) in APHA and OECD protocol tests.. Source: ResearchGate.
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- 8. Fate, effects and potential environmental risks of ethylene glycol: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. Ethylene Glycol Antifreeze: Environmental Impact, Safety, and Disposal Practices [elchemy.com]
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- 13. Detection of Active Butyrate-Degrading Microorganisms in Methanogenic Sludges by RNA-Based Stable Isotope Probing - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. Types of OECD 301 Biodegradation Tests - Aropha [aropha.com]
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Ethylene glycol di-N-butyrate as a bio-based plasticizer
Title: Bio-Based Ethylene Glycol Di-N-Butyrate (EGDB): A Technical Profile for Polymer and Pharmaceutical Applications
Executive Summary
Ethylene Glycol Di-N-Butyrate (EGDB), also known as Glycol Dibutyrate (CAS 105-72-6), represents a specific class of low-molecular-weight ester plasticizers. Historically utilized as a coalescing agent and specialty solvent, EGDB is gaining renewed attention in the era of green chemistry due to the potential for 100% bio-based synthesis.
For researchers in drug development and polymer science, EGDB offers a unique profile: it is a highly efficient plasticizer (high solvating power) with FEMA GRAS status for oral use, yet it presents specific volatility and migration challenges compared to high-molecular-weight phthalates like DEHP. This guide analyzes the synthesis, mechanism, and safety profile of EGDB, positioning it as a viable candidate for pharmaceutical coatings (tablet matrices) and bio-based polymer processing aids , rather than a direct drop-in for durable medical PVC.
Chemistry & Bio-Based Synthesis
The synthesis of EGDB is a classic esterification, but the "bio-based" designation requires strict feedstock control. The reaction involves the esterification of Ethylene Glycol (EG) with Butyric Acid.
-
Bio-Ethylene Glycol: Derived from bio-ethanol (via dehydration to ethylene, oxidation to ethylene oxide, and hydrolysis).
-
Bio-Butyric Acid: Produced via anaerobic fermentation of biomass (sugar/starch) using Clostridium tyrobutyricum or Clostridium butyricum.
Catalytic Pathways
While traditional synthesis uses strong mineral acids (H₂SO₄), modern green chemistry favors enzymatic synthesis to minimize thermal degradation and eliminate toxic catalysts.
Diagram 1: Bio-Based Synthesis Workflow The following diagram outlines the enzymatic route, which is preferred for pharmaceutical-grade (high purity) applications.
Caption: Enzymatic synthesis pathway for EGDB utilizing Candida antarctica Lipase B (CALB) to ensure high selectivity and mild conditions.
Mechanism of Action: Plasticization Efficiency
EGDB functions primarily through the Free Volume Theory and Lubricity Theory .
-
Molecular Size: With a molecular weight of ~202 g/mol , EGDB is significantly smaller than DEHP (~390 g/mol ). This allows it to penetrate polymer matrices (PVC, PLA, Cellulosics) more rapidly.
-
Solvation: The ester groups form dipole-dipole interactions with the polymer's polar sites (e.g., C-Cl in PVC or ester linkages in PLA), shielding the polymer chains from each other.
-
Result: This increases the "free volume" between chains, lowering the Glass Transition Temperature (Tg) more efficiently per gram than higher molecular weight plasticizers.
Diagram 2: Intercalation & Free Volume Mechanism
Caption: EGDB intercalates between polymer chains, disrupting intermolecular forces and increasing free volume, thereby reducing Tg.
Material Performance & Comparative Data
For drug delivery applications (e.g., enteric coatings) and soft PVC, EGDB must be compared against industry standards like Triacetin (glycerol triacetate) and DEHP.
Table 1: Comparative Physicochemical Properties
| Property | EGDB (Bio-Based) | Triacetin (Standard) | DEHP (Traditional) | Implication |
| MW ( g/mol ) | 202.25 | 218.21 | 390.56 | EGDB has higher solvating power per gram. |
| Boiling Point | ~240°C | 258°C | 385°C | EGDB is more volatile ; risk of evaporative loss during high-temp processing. |
| Water Sol. | Low (0.05%) | Moderate (6%) | Very Low (<0.1%) | EGDB resists water extraction better than Triacetin. |
| Tg Reduction | High Efficiency | Moderate | Moderate | EGDB requires less mass to achieve flexibility. |
| Toxicity | Low (Metabolites) | Very Low (GRAS) | High (Endocrine) | EGDB requires specific metabolic consideration (see Sec 5). |
Key Insight: EGDB is superior to Triacetin for water resistance in pharmaceutical coatings but inferior to DEHP for high-temperature stability. It is best used as a secondary plasticizer or in low-temperature processing (solvent casting).
Safety, Toxicology & Regulatory (The "Drug Dev" Angle)
This is the most critical section for pharmaceutical professionals. While EGDB is bio-based, "natural" does not equal "safe" in all contexts.
Metabolic Pathway
Upon ingestion or absorption, esterases hydrolyze EGDB into:
-
Butyric Acid: A short-chain fatty acid naturally produced in the gut; generally safe and beneficial for colonocytes.
-
Ethylene Glycol (EG): The limiting factor. EG is metabolized by alcohol dehydrogenase to glycolaldehyde -> glycolic acid -> oxalic acid .
Regulatory Status
-
FEMA GRAS (No. 2400): EGDB is approved as a flavoring agent. This implies safety at low ppm levels.
-
Pharmaceutical Use: Suitable for excipient use in oral solid dosage forms (tablet coatings) where the total daily intake (TDI) of EG remains below toxic thresholds.
-
Contraindication: NOT recommended for large-volume parenteral (IV) devices where migration could result in high systemic EG exposure.
Experimental Protocols
Protocol A: Green Synthesis of EGDB (Lipase-Catalyzed)
Validates the "Bio-Based" claim using low-energy processing.
Reagents: Bio-Ethylene Glycol (1.0 eq), Bio-Butyric Acid (2.2 eq), Immobilized Lipase B from Candida antarctica (CALB, e.g., Novozym 435). Equipment: Rotary evaporator, temperature-controlled shaker.
-
Mix: In a flask, combine Ethylene Glycol and Butyric Acid.
-
Catalyst: Add CALB (1-5% w/w relative to substrates).
-
Reaction: Incubate at 50-60°C under mild vacuum (100-200 mbar) to continuously remove water by-product. Note: Removing water drives the equilibrium toward ester formation (Le Chatelier’s principle).
-
Duration: Run for 24 hours. Monitor conversion via GC-MS or Acid Value titration.
-
Purification: Filter out the solid enzyme (reusable). Distill the filtrate to remove excess butyric acid.
-
Yield: Expect >95% conversion with optimized water removal.
Protocol B: Migration Testing (Pharmaceutical Packaging Context)
Simulates leaching from a plasticized film into a drug solution.
Standard: Modified ASTM D1239 / ISO 177.
-
Preparation: Cast a PLA or PVC film containing 20% w/w EGDB.
-
Simulants: Prepare extraction media:
-
Distilled Water (pH 7)
-
Ethanol/Water (10/90 v/v) - simulates liquid tonics.
-
Vegetable Oil - simulates lipophilic drugs.
-
-
Immersion: Submerge weighed film samples in simulants at 37°C (body temp) for 24, 48, and 72 hours.
-
Quantification: Remove films, dry, and re-weigh (gravimetric loss). Analyze the simulant via GC-FID to quantify specific EGDB migration.
-
Pass/Fail: Compare migration rates against Triacetin controls.
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National Institute of Standards and Technology (NIST). Ethylene glycol di-n-butyrate Properties and Spectra. NIST Chemistry WebBook, SRD 69. Available at: [Link]
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Ethylene Glycol di-N-Butyrate: A Technical Guide to Emerging Research Applications
Prepared by: Gemini, Senior Application Scientist
Abstract
Ethylene glycol di-N-butyrate, a diester of ethylene glycol and n-butyric acid, has traditionally been utilized as a plasticizer and solvent in various industrial formulations.[1] However, its chemical structure—embodying a biocompatible diol and a biologically significant short-chain fatty acid—presents a compelling case for its exploration in advanced research and development, particularly within the pharmaceutical and medical device sectors. This technical guide provides an in-depth analysis of the potential research applications of ethylene glycol di-N-butyrate, focusing on its role as a prodrug for targeted butyrate delivery and as a biodegradable, non-phthalate plasticizer. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this compound for innovative therapeutic and biomedical solutions.
Introduction: Physicochemical Properties and Conventional Applications
Ethylene glycol di-N-butyrate (CAS 105-72-6) is a clear, low-volatility ester solvent with a pleasant odor.[2] It is synthesized from the esterification of ethylene glycol with butyric acid.[2] Its established applications are primarily in the polymer and coatings industries, where it serves as a plasticizer to enhance the flexibility and durability of plastics, resins, and coatings, and as a solvent in paints and adhesives.[1][2]
| Property | Value |
| Molecular Formula | C10H18O4[1] |
| Molecular Weight | 202.25 g/mol [1] |
| Boiling Point | 240 °C at 760 mmHg[1] |
| Density | 1.008 g/cm³ |
| IUPAC Name | 2-butanoyloxyethyl butanoate |
While its industrial utility is well-documented, the convergence of its constituent parts—ethylene glycol and butyric acid—opens up a new frontier of research applications.
Potential Research Application I: A Prodrug for Targeted Butyrate Delivery
The Therapeutic Potential and Challenge of Butyrate
Butyrate, a short-chain fatty acid (SCFA) produced by microbial fermentation of dietary fibers in the colon, is a key molecule in maintaining gut homeostasis.[3] It serves as the primary energy source for colonocytes and exhibits potent anti-inflammatory and anti-cancer properties.[3] However, the therapeutic application of butyrate is hampered by its rapid absorption in the upper gastrointestinal tract and a short plasma half-life, making it challenging to deliver effective concentrations to the colon.[3]
Ethylene Glycol di-N-Butyrate as a Prodrug Candidate
A prodrug strategy, wherein a therapeutic agent is chemically modified to form an inactive precursor that is converted to the active drug in the body, offers a solution to butyrate's delivery problem. Ethylene glycol di-N-butyrate is an excellent candidate for a butyrate prodrug for the following reasons:
-
Ester Linkage for Controlled Release: The ester bonds linking butyric acid to ethylene glycol can be designed to be hydrolyzed by esterases, which are present in the gastrointestinal tract, particularly in the colon by microbial enzymes. This enzymatic cleavage would release two molecules of butyric acid and one molecule of ethylene glycol.
-
Improved Pharmacokinetics: The diester form is more lipophilic than butyric acid, which may influence its absorption and distribution, potentially protecting the butyrate from premature absorption and metabolism.
-
Targeted Delivery Potential: By incorporating ethylene glycol di-N-butyrate into pH-sensitive or microbially-degradable polymer matrices, a colon-targeted drug delivery system can be engineered.[3][4][5][6] Such systems are designed to remain intact in the acidic environment of the stomach and release their payload in the more alkaline and enzyme-rich environment of the colon.[3][4]
Caption: Prodrug strategy for ethylene glycol di-N-butyrate.
Experimental Protocol: In Vitro Hydrolysis and Butyrate Release
This protocol outlines a method to assess the enzymatic hydrolysis of ethylene glycol di-N-butyrate and the subsequent release of butyric acid, simulating the conditions of the colon.
Materials:
-
Ethylene glycol di-N-butyrate
-
Phosphate buffered saline (PBS), pH 7.4
-
Porcine liver esterase (PLE) or a commercially available lipase
-
High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV or RI)
-
Butyric acid standard
-
Incubator shaker
Procedure:
-
Preparation of Reaction Mixtures:
-
Prepare a stock solution of ethylene glycol di-N-butyrate in a minimal amount of a suitable solvent (e.g., ethanol) and then dilute in PBS (pH 7.4) to the desired final concentration.
-
Prepare an enzyme solution of PLE or lipase in PBS (pH 7.4).
-
In a series of reaction vials, combine the ethylene glycol di-N-butyrate solution and the enzyme solution. Include a control group with heat-inactivated enzyme.
-
-
Incubation:
-
Incubate the reaction vials at 37°C in an incubator shaker.
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw aliquots from each vial.
-
-
Sample Preparation for HPLC:
-
Immediately stop the enzymatic reaction in the aliquots, for example, by adding a quenching solution (e.g., acetonitrile or by heat inactivation).
-
Centrifuge the samples to pellet any precipitate.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
-
HPLC Analysis:
-
Analyze the filtered samples by HPLC to quantify the concentration of remaining ethylene glycol di-N-butyrate and the released butyric acid.
-
Use a validated HPLC method with a butyric acid standard curve for accurate quantification.
-
-
Data Analysis:
-
Plot the concentration of released butyric acid against time to determine the hydrolysis rate.
-
Compare the release profile in the presence of active enzyme to the control group.
-
Potential Research Application II: Biodegradable, Non-Phthalate Plasticizer for Medical Devices
The Need for Safer Plasticizers in Medical Applications
Polyvinyl chloride (PVC) is a widely used polymer in medical devices such as tubing, blood bags, and catheters due to its flexibility and low cost.[7][8] This flexibility is imparted by plasticizers, with di(2-ethylhexyl) phthalate (DEHP) being the most common.[9] However, concerns about the potential for DEHP to leach from medical devices and its classification as a potential endocrine disruptor have driven the demand for safer, non-phthalate alternatives.[7][8][10][11]
Ethylene Glycol di-N-Butyrate as a Biocompatible Plasticizer
Ethylene glycol di-N-butyrate presents a promising alternative to phthalate-based plasticizers for medical-grade PVC for several reasons:
-
Non-Phthalate Structure: Its chemical structure is fundamentally different from phthalates, alleviating the associated health concerns.
-
Potential for Biocompatibility: It is composed of ethylene glycol, a common excipient in pharmaceutical formulations, and butyric acid, a natural metabolite. This suggests a favorable biocompatibility profile, though rigorous testing according to standards like ISO 10993 is necessary.[12][13][14][15][16]
-
Biodegradability: The ester linkages are susceptible to enzymatic and hydrolytic cleavage, suggesting that ethylene glycol di-N-butyrate is likely to be biodegradable.[17]
Caption: Workflow for evaluating ethylene glycol di-N-butyrate as a plasticizer.
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol describes the use of the MTT assay to evaluate the potential cytotoxicity of ethylene glycol di-N-butyrate, a key component of biocompatibility testing according to ISO 10993-5.[16]
Materials:
-
A relevant cell line (e.g., L929 mouse fibroblasts, as recommended by ISO 10993-5)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Ethylene glycol di-N-butyrate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.
-
-
Preparation of Test Substance:
-
Prepare a stock solution of ethylene glycol di-N-butyrate. Due to its limited water solubility, it may be necessary to first dissolve it in a minimal amount of a low-toxicity solvent like DMSO, and then prepare serial dilutions in the cell culture medium.[18] Ensure the final concentration of the solvent in the culture medium is non-toxic to the cells.
-
-
Cell Treatment:
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of ethylene glycol di-N-butyrate.
-
Include a negative control (medium only) and a positive control (a known cytotoxic substance).
-
Incubate the cells with the test substance for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.[19][20][21] During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[19][22]
-
Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.[22]
-
-
Absorbance Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test substance relative to the negative control.
-
Plot the cell viability against the concentration of ethylene glycol di-N-butyrate to determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Conclusion and Future Directions
Ethylene glycol di-N-butyrate, a compound with a history of use in industrial applications, holds significant untapped potential for cutting-edge research in the pharmaceutical and medical device fields. Its unique chemical structure as a diester of a biocompatible diol and a therapeutically relevant short-chain fatty acid positions it as a promising candidate for development as a butyrate prodrug for targeted colon delivery and as a safe, biodegradable alternative to phthalate plasticizers in medical-grade polymers.
Future research should focus on in vivo studies to validate the prodrug concept and assess the pharmacokinetic profile of ethylene glycol di-N-butyrate. For its application as a plasticizer, long-term leaching studies and comprehensive biocompatibility testing according to ISO 10993 are essential. Furthermore, the synthesis of derivatives of ethylene glycol di-N-butyrate, such as its incorporation into polymer backbones, could lead to the development of novel biomaterials with tailored properties for controlled drug release and advanced medical devices. The exploration of these research avenues has the potential to translate this seemingly simple molecule into innovative solutions for pressing challenges in healthcare.
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An In-depth Technical Guide to the Thermogravimetric Analysis of Ethylene Glycol Di-N-Butyrate
This guide provides a comprehensive technical overview of the thermogravimetric analysis (TGA) of ethylene glycol di-N-butyrate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core principles of TGA, outlines a robust experimental protocol, and offers insights into the interpretation of the resulting data.
Introduction: Understanding the Thermal Stability of Ethylene Glycol Di-N-Butyrate
Ethylene glycol di-N-butyrate (EGDB) is a diester with applications as a plasticizer and solvent in various formulations, including paints, coatings, and potentially in pharmaceutical preparations.[1][] Its thermal stability is a critical parameter that dictates its processing conditions, storage, and performance in end-use applications. Thermogravimetric analysis (TGA) is an essential technique for characterizing the thermal decomposition and stability of such materials.[3][4]
This guide will explore the thermal behavior of EGDB using TGA, providing a framework for obtaining reliable and reproducible data. We will examine the theoretical underpinnings of its decomposition and the practical considerations for accurate analysis.
The Core Principles of Thermogravimetric Analysis
Thermogravimetric analysis is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[5] The resulting data is typically presented as a TGA curve, which plots mass change against temperature. The derivative of this curve, known as the DTG (Derivative Thermogravimetry) curve, shows the rate of mass change and is instrumental in identifying the temperatures of maximum decomposition rates.[6]
The thermal decomposition of aliphatic esters like EGDB in an inert atmosphere typically proceeds through a β-hydrogen transfer rearrangement.[7][8] This mechanism involves a six-membered transition state, leading to the formation of a carboxylic acid and an alkene. For EGDB, this would theoretically result in the formation of butyric acid and vinyl butyrate. However, secondary reactions can occur, leading to a more complex mixture of decomposition products.
Experimental Methodology: A Self-Validating Protocol
The following protocol is designed to provide a robust and reproducible thermogravimetric analysis of ethylene glycol di-N-butyrate.
Instrumentation and Calibration
A calibrated thermogravimetric analyzer is essential for accurate measurements. Calibration should be performed for mass and temperature according to the manufacturer's specifications.
Sample Preparation
A small, representative sample of high-purity ethylene glycol di-N-butyrate (typically 5-10 mg) should be used.[9] The sample is placed in an inert crucible, such as alumina.
TGA Experimental Parameters
The choice of experimental parameters significantly influences the TGA curve.[10][11]
| Parameter | Recommended Value | Rationale |
| Atmosphere | Nitrogen (high purity) | To study the intrinsic thermal decomposition without oxidative effects. |
| Flow Rate | 20-50 mL/min | To ensure an inert environment and efficient removal of decomposition products. |
| Heating Rate | 10 °C/min | A common rate that provides a good balance between resolution and experiment time. Slower rates can offer better resolution of decomposition steps.[12] |
| Temperature Range | Ambient to 600 °C | To ensure complete decomposition of the sample.[13] |
| Sample Mass | 5-10 mg | A small sample size minimizes thermal gradients within the sample. |
Experimental Workflow
The following diagram illustrates the key steps in the TGA of ethylene glycol di-N-butyrate.
Caption: A flowchart illustrating the key stages of the TGA experiment.
Data Analysis and Interpretation: Deconstructing the TGA Curve
The TGA and DTG curves provide a wealth of information about the thermal stability of ethylene glycol di-N-butyrate.
The TGA Curve
The TGA curve is a plot of the percentage of initial mass remaining as a function of temperature. For a pure, non-polymeric substance like EGDB, a single-step decomposition is expected.[14]
-
Initial Plateau: The initial flat region of the curve represents the stable state of the sample before decomposition begins.
-
Decomposition Step: The sharp drop in mass indicates the temperature range over which the sample decomposes.
-
Final Plateau: The final plateau, ideally at or near 0% mass, signifies the complete volatilization of the sample and its decomposition products.
The DTG Curve
The DTG curve, the first derivative of the TGA curve, highlights the rate of mass loss.
-
Tonset (Onset Temperature): The temperature at which significant mass loss begins.
-
Tpeak (Peak Decomposition Temperature): The temperature at which the rate of mass loss is at its maximum. This corresponds to the peak of the DTG curve.
Predicted Thermal Decomposition of Ethylene Glycol Di-N-Butyrate
Based on the known thermal behavior of similar aliphatic esters, the following is a predicted decomposition profile for ethylene glycol di-N-butyrate.[13][15]
| Parameter | Predicted Value/Range | Significance |
| Tonset | ~200 - 250 °C | Indicates the beginning of thermal instability. |
| Tpeak | ~250 - 300 °C | The temperature of the most rapid decomposition. |
| Mass Loss | ~100% | Complete volatilization of the compound. |
The primary decomposition pathway is expected to be a β-hydrogen scission.
Caption: A simplified representation of the expected decomposition mechanism.
Applications in Research and Development
The thermogravimetric analysis of ethylene glycol di-N-butyrate is crucial in several areas:
-
Material Science: To determine the processing temperatures for polymer formulations containing EGDB as a plasticizer.[3]
-
Pharmaceutical Development: To assess the thermal stability of EGDB when used as an excipient in drug formulations, ensuring it does not degrade during manufacturing or storage.[16]
-
Quality Control: To verify the purity and thermal stability of incoming raw materials. A shift in the decomposition temperature can indicate the presence of impurities.
Conclusion
Thermogravimetric analysis is a powerful and indispensable tool for characterizing the thermal properties of ethylene glycol di-N-butyrate. By following a well-defined experimental protocol and understanding the principles of ester decomposition, researchers and scientists can obtain high-quality data to inform material selection, processing, and formulation development. The insights gained from TGA ensure the reliable and safe use of this compound in a variety of applications.
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UreaKnowHow. Effect of different heating rate on the thermal decomposition of urea in an open reaction vessel. Available from: [Link]
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Balaz, M., et al. Determination of Ethylene Glycol Dinitrate in Environmental and Forensic Water Samples Using Microextraction by Packed Sorbent Followed by Gas Chromatography. MDPI. 2023. Available from: [Link]
-
ResearchGate. Reaction Mechanism of Ethylene Glycol Decomposition on Pt Model Catalysts: A Density Functional Theory Study. 2013. Available from: [Link]
-
ResearchGate. (PDF) FT-IR Spectroscopy for the Detection of Diethylene Glycol (DEG) Contaminant in Glycerin-Based Pharmaceutical Products and Food Supplements. 2020. Available from: [Link]
-
Atac, A., et al. Solid-state characterization of poly(ethylene glycol) samples prepared by solvent cast technique. DergiPark. 2016. Available from: [Link]
-
PerkinElmer. Detection of Adulteration of Glycerol with Diethylene Glycol by Infrared Spectroscopy. PE Polska. Available from: [Link]
Sources
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- 3. Understanding Thermogravimetric Testing of Plastics - XRF [xrfscientific.com]
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- 6. echemi.com [echemi.com]
- 7. researchgate.net [researchgate.net]
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- 9. Thermal Analysis of Aliphatic Polyester Blends with Natural Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Methodological & Application
Application Note: Precision Synthesis of Ethylene Glycol Butyrates
Abstract
This application note details the controlled esterification of ethylene glycol (EG) with n-butyric acid (BA) to selectively produce Ethylene Glycol Monobutyrate (EGMB) or Ethylene Glycol Dibutyrate (EGDB) . These esters serve as critical intermediates in prodrug linker design, biodegradable plasticizers, and high-boiling solvents. The protocol overcomes the thermodynamic equilibrium limitations of Fisher esterification using a Dean-Stark water removal strategy and compares homogeneous (p-TSA) vs. heterogeneous (Amberlyst-15) catalytic pathways. We provide a self-validating workflow including in-process Acid Value (AV) monitoring and definitive purification steps.
Introduction & Reaction Engineering
The Chemistry
The reaction is a reversible, acid-catalyzed Fisher esterification. It proceeds in two consecutive steps:
-
Mono-esterification:
-
Di-esterification:
Thermodynamic Challenges
-
Equilibrium Limited: Without water removal, conversion stalls at ~60-70%.
-
Selectivity: The hydroxyl group on EGMB is nucleophilic, competing with free EG for the acylium ion. Controlling the molar ratio (
) is the primary lever for selectivity. -
Sterics: The butyl chain adds slight steric bulk compared to acetates, requiring higher activation energy or longer residence times than standard glycol acetylation.
Mechanistic Pathway
The acid catalyst protonates the carbonyl oxygen of butyric acid, making it susceptible to nucleophilic attack by the hydroxyl group of ethylene glycol.
Figure 1: Stepwise mechanism of acid-catalyzed esterification. Water removal is critical to drive the reaction forward (Le Chatelier's Principle).
Experimental Protocol
Safety Note: n-Butyric acid has a potent, unpleasant odor (rancid butter). All operations must be performed in a fume hood. Wear butyl rubber gloves.
Materials
-
Reactants: Ethylene Glycol (Anhydrous, 99.8%), n-Butyric Acid (>99%).
-
Catalyst:
-
Option A (Homogeneous): p-Toluenesulfonic acid monohydrate (p-TSA).
-
Option B (Heterogeneous): Amberlyst-15 (Macroreticular cation exchange resin).
-
-
Solvent: Toluene (Azeotropic agent, bp 110.6°C).
-
Quench: Saturated
solution.
Stoichiometry Guide
Select your target product to determine reactant ratios.
| Target Product | Molar Ratio (EG : BA) | Catalyst Load (wt%) | Temp (°C) | Expected Yield |
| Mono-ester (EGMB) | 5 : 1 (Excess Glycol) | 1.0% | 120 (Reflux) | >85% Mono |
| Di-ester (EGDB) | 1 : 2.5 (Excess Acid) | 2.0% | 130 (Reflux) | >95% Di |
Step-by-Step Synthesis (Batch Mode)
Step 1: Reactor Setup
-
Equip a 500 mL 3-neck Round Bottom Flask (RBF) with:
-
Magnetic stir bar.
-
Dean-Stark Trap topped with a reflux condenser.
-
Internal temperature probe (thermocouple).
-
-
Charge the Reactor:
-
Add Ethylene Glycol and n-Butyric Acid according to the table above.
-
Add Toluene (30% of total volume) to facilitate azeotropic distillation.
-
Add Catalyst (p-TSA or Amberlyst-15).
-
Step 2: Reaction & Water Removal
-
Heat the oil bath to ~135-145°C to achieve a vigorous reflux (Internal temp ~115-125°C).
-
Monitor Water Collection: Water will separate in the bottom of the Dean-Stark trap.
-
Theoretical Water Yield: Calculate moles of BA used. For Mono, 1 mol BA = 1 mol H2O (18 mL).
-
-
Endpoint Determination (Self-Validating):
-
Reaction is complete when water evolution ceases (approx. 4-6 hours).
-
Titration Check: Take a 0.5 mL aliquot, dissolve in ethanol, and titrate with 0.1N KOH to determine residual Acid Value (AV). Target AV < 5 mg KOH/g.
-
Step 3: Workup & Purification
For p-TSA (Homogeneous):
-
Cool to room temperature.
-
Wash reaction mixture with sat.
(2x) to neutralize catalyst and unreacted butyric acid. -
Wash with Brine (1x) to remove entrained water.
-
Dry organic layer over
, filter, and rotary evaporate Toluene.
For Amberlyst-15 (Heterogeneous):
-
Simply filter off the solid catalyst beads (can be regenerated).
-
Rotary evaporate Toluene.
Step 4: Isolation (Vacuum Distillation)
Due to high boiling points, vacuum distillation is required to separate Mono from Di esters.
-
Vacuum: < 5 mbar recommended.
-
Fraction 1: Unreacted Butyric Acid / Glycol.
-
Fraction 2: Mono-butyrate (EGMB).
-
Fraction 3: Di-butyrate (EGDB) (Pot residue if high boiling, or distilled at high vac).
Process Flow Diagram
Figure 2: Process flow for the azeotropic esterification synthesis.
Analytical Validation
To ensure scientific integrity, verify the product using the following parameters.
NMR Characterization ( NMR, )
Distinct shifts allow quantification of Mono vs. Di ratios.
| Proton Environment | Chemical Shift ( | Multiplicity | Interpretation |
| -CH2-O-CO- (Ester alpha) | 4.2 - 4.3 | Triplet | Diagnostic for ester formation. |
| -CH2-OH (Free alcohol) | 3.8 | Triplet | Present in Mono-ester only. |
| -CH2-CH2-CH3 (Butyryl chain) | 2.3 | Triplet | Alpha to carbonyl. |
| -CH2-CH3 (Terminal methyl) | 0.95 | Triplet | Terminal methyl of butyrate. |
Quality Control Metrics
-
Acid Value (AV): Measures unreacted butyric acid.
-
Calculation:
-
Spec: < 1.0 mg KOH/g for pharmaceutical grade.
-
-
Water Content (Karl Fischer): < 0.1% (critical for stability).
-
GC Purity: > 98% area normalization.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Water not removing efficiently. | Insulate Dean-Stark arm; ensure vigorous reflux; check toluene volume. |
| High Di-ester in Mono target | Excess Butyric Acid or long reaction time. | Increase EG:BA ratio to 6:1; stop reaction immediately upon calculated water removal. |
| Emulsion during wash | Surfactant effect of mono-ester. | Add solid NaCl to saturate aqueous layer; use gentle rocking instead of shaking. |
| Dark Color | Oxidation or polymerization. | Use Nitrogen blanket; reduce temp to 120°C; ensure high-quality p-TSA (white crystals). |
References
-
Kinetics of Esterification: Maity, S. K., et al. "Kinetic Modeling of Esterification of Ethylene Glycol with Acetic Acid."[1][2] ResearchGate, 2015.[1] Link (Analogous kinetic model).
-
Catalyst Comparison: Siril, P. F., et al.[3] "The Kinetic Comparison Study of Catalytic Esterification of Butyric Acid and Ethanol over Amberlyst 15." IJIRSET, 2014. Link
- Solid Acid Catalysts: Yadav, G. D., & Thathagar, M. B. "Esterification of maleic acid with ethanol over cation-exchange resin catalysts." Reactive and Functional Polymers, 2002.
-
Product Data: NIST Chemistry WebBook, "Ethylene glycol di-n-butyrate." Link
Sources
Application of Ethylene Glycol Di-N-Butyrate in Thin-Film Coatings: A Technical Guide
This guide provides a comprehensive overview of the application of ethylene glycol di-N-butyrate as a critical component in the formulation of advanced thin-film coatings. Tailored for researchers, scientists, and professionals in drug development, this document delves into the fundamental properties of ethylene glycol di-N-butyrate, its functional roles in coating formulations, and detailed protocols for its effective implementation.
Introduction: The Versatile Role of Ethylene Glycol Di-N-Butyrate in Thin-Film Technology
Ethylene glycol di-N-butyrate (EGDB), a dibutyrate ester of ethylene glycol, is a high-boiling point, low-volatility solvent and plasticizer.[1][] Its unique combination of properties makes it a valuable additive in the fabrication of thin-film coatings across various industries, including pharmaceuticals, electronics, and advanced materials. In thin-film applications, the precise control over the film's mechanical properties, morphology, and stability is paramount. EGDB offers a versatile tool to modulate these characteristics.
This document will explore the dual functionality of EGDB as both a plasticizer and a solvent in thin-film formulations, providing a theoretical framework and practical guidance for its application.
Physicochemical Properties of Ethylene Glycol Di-N-Butyrate
A thorough understanding of the physicochemical properties of ethylene glycol di-N-butyrate is essential for its effective application in thin-film coatings. These properties dictate its behavior as a solvent and a plasticizer, influencing everything from solution viscosity to the final film's flexibility.
| Property | Value | Reference |
| CAS Number | 105-72-6 | [3] |
| Molecular Formula | C10H18O4 | [3] |
| Molecular Weight | 202.25 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 240 °C | [3] |
| Melting Point | -80 °C | [3] |
| Flash Point | 121 °C | [3] |
| Density | 1.00 g/cm³ | [3] |
| Water Solubility | 1.663 g/L (at 25 °C) | [3] |
| Vapor Pressure | 0.039 mmHg (at 25 °C) (estimated) | [4] |
The high boiling point and low vapor pressure of EGDB are particularly advantageous in thin-film coating processes, as they ensure a slower evaporation rate. This controlled evaporation is crucial for achieving uniform and defect-free films, especially in techniques like spin-coating and dip-coating.[5]
Mechanistic Insights: The Dual Functionality of EGDB
Ethylene glycol di-N-butyrate primarily serves two critical functions in thin-film coating formulations: as a plasticizer and as a solvent.
EGDB as a Plasticizer: Enhancing Flexibility and Durability
Plasticizers are additives that increase the flexibility and reduce the brittleness of a polymer by lowering its glass transition temperature (Tg).[6] In the context of thin-film coatings, especially those based on cellulosic or vinyl polymers, EGDB's role as a plasticizer is to improve the mechanical integrity of the film.[7]
The mechanism of plasticization involves the insertion of the smaller EGDB molecules between the long polymer chains. This increases the free volume and reduces the intermolecular forces between the polymer chains, allowing them to move more freely relative to each other. The result is a more flexible and durable coating that is less prone to cracking or delamination.
Logical Flow of Plasticization:
Caption: Mechanism of EGDB as a plasticizer in a polymer matrix.
EGDB as a High-Boiling Point Solvent: Controlling Film Morphology
The choice of solvent is a critical factor in determining the morphology and quality of a thin film.[3] Ethylene glycol di-N-butyrate's high boiling point makes it an excellent "leveling" solvent. In coating formulations, a mixture of solvents with varying volatilities is often used. The more volatile solvents evaporate quickly, rapidly increasing the viscosity of the coating solution. The slower-evaporating EGDB remains in the film for a longer duration, allowing the polymer chains more time to arrange themselves into a more ordered and uniform structure. This results in a smoother, defect-free film surface.
This controlled evaporation is particularly crucial in preventing the "orange peel" effect and other surface defects that can arise from rapid, uncontrolled solvent removal.
Application in Pharmaceutical Coatings
In the pharmaceutical industry, thin-film coatings are applied to solid dosage forms, such as tablets, for a variety of reasons, including taste-masking, protecting the active pharmaceutical ingredient (API) from degradation, and controlling its release profile. The flexibility and integrity of these coatings are critical to their function.
Ethylene glycol di-N-butyrate can be used as a plasticizer in enteric coatings and other functional polymer coatings.[3] By enhancing the flexibility of the coating, EGDB helps to prevent cracking of the film during manufacturing, handling, and storage, which could otherwise compromise the protective function of the coating and lead to premature drug release.
Experimental Protocols
The following protocols provide a general framework for the incorporation of ethylene glycol di-N-butyrate in the preparation of thin-film coatings. These should be considered as starting points and may require optimization based on the specific polymer system and desired film properties.
Protocol 1: Formulation of a Plasticized Cellulose Acetate Phthalate (CAP) Coating Solution for Enteric Applications
This protocol describes the preparation of a coating solution where EGDB is used as a plasticizer for an enteric polymer.
Materials:
-
Cellulose Acetate Phthalate (CAP)
-
Ethylene Glycol Di-N-Butyrate (EGDB)
-
Acetone (volatile solvent)
-
Isopropyl Alcohol (co-solvent)
Equipment:
-
Magnetic stirrer and stir bar
-
Beakers and graduated cylinders
-
Analytical balance
Procedure:
-
Solvent Preparation: In a beaker, prepare a solvent blend of acetone and isopropyl alcohol in a 70:30 (v/v) ratio.
-
Polymer Dissolution: While stirring, slowly add the CAP powder to the solvent blend. Continue stirring until the polymer is completely dissolved. A typical concentration for CAP is 10-15% (w/v).
-
Plasticizer Addition: Once the CAP is fully dissolved, add the desired amount of ethylene glycol di-N-butyrate to the solution. The concentration of EGDB is typically calculated as a percentage of the polymer weight (e.g., 10-30% w/w of CAP).
-
Homogenization: Continue stirring the solution for at least 30 minutes to ensure that the EGDB is uniformly dispersed throughout the polymer solution.
-
Filtration (Optional but Recommended): For applications requiring high-quality, defect-free films, filter the solution through a 0.45 µm filter to remove any undissolved particles or impurities.
-
Application: The resulting coating solution is now ready for application using techniques such as spin-coating, dip-coating, or spray-coating.
Experimental Workflow for Coating Solution Preparation:
Caption: Step-by-step workflow for preparing a plasticized coating solution.
Protocol 2: Spin-Coating of a Thin Film Using an EGDB-Containing Polymer Solution
This protocol outlines the steps for creating a thin film on a substrate using the spin-coating technique.
Materials:
-
Plasticized polymer solution (from Protocol 5.1)
-
Substrate (e.g., glass slide, silicon wafer)
-
Appropriate cleaning solvents for the substrate (e.g., acetone, isopropanol, deionized water)
Equipment:
-
Spin-coater
-
Pipette or syringe
-
Hot plate or vacuum oven
Procedure:
-
Substrate Cleaning: Thoroughly clean the substrate to ensure proper adhesion of the film. A typical cleaning procedure involves sequential sonication in acetone, isopropyl alcohol, and deionized water, followed by drying with a stream of nitrogen.
-
Substrate Mounting: Securely mount the cleaned substrate onto the chuck of the spin-coater.
-
Solution Deposition: Dispense a small amount of the polymer solution onto the center of the substrate. The amount will depend on the size of the substrate but should be sufficient to cover the entire surface during spinning.
-
Spinning: Start the spin-coater. A typical two-step process is often used:
-
Spread Cycle: A low spin speed (e.g., 500 rpm for 10 seconds) to allow the solution to spread evenly across the substrate.
-
Thinning Cycle: A high spin speed (e.g., 2000-5000 rpm for 30-60 seconds) to thin the film to the desired thickness. The final thickness is primarily determined by the solution viscosity and the spin speed.
-
-
Drying/Annealing: After spinning, carefully remove the coated substrate and place it on a hot plate or in a vacuum oven to remove the residual solvents. The temperature and time will depend on the polymer and solvents used. For the formulation in Protocol 5.1, a temperature of 60-80°C for 10-30 minutes is a good starting point. The presence of the high-boiling point EGDB may require a longer drying time or a higher temperature compared to formulations with only volatile solvents.
Safety and Handling
Ethylene glycol di-N-butyrate is a combustible liquid and should be handled with appropriate safety precautions.[8] While it has a relatively low toxicity profile, it can cause irritation upon contact with the skin or eyes.[1] Always consult the Safety Data Sheet (SDS) before use and handle it in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
In case of skin contact, wash the affected area with soap and water.[9] For eye contact, flush with copious amounts of water for at least 15 minutes.[9]
Conclusion
Ethylene glycol di-N-butyrate is a highly effective and versatile additive for the formulation of thin-film coatings. Its dual functionality as a plasticizer and a high-boiling point solvent allows for precise control over the mechanical properties and morphology of the final film. By understanding the fundamental principles outlined in this guide and utilizing the provided protocols as a starting point, researchers and scientists can leverage the benefits of ethylene glycol di-N-butyrate to develop advanced and robust thin-film coatings for a wide range of applications.
References
-
LookChem. ETHYLENE GLYCOL DI-N-BUTYRATE. [Link]
-
The Good Scents Company. ethylene glycol dibutyrate. [Link]
-
MySkinRecipes. Ethylene Glycol Dibutyrate. [Link]
-
Centers for Disease Control and Prevention (CDC). Ethylene Glycol | Medical Management Guidelines. [Link]
-
PubChem. Ethylene glycol diacetate. [Link]
-
PubMed Central (PMC). Construction of a synthetic metabolic pathway for biosynthesis of 2,4-dihydroxybutyric acid from ethylene glycol. [Link]
-
Cheméo. Chemical Properties of Ethylene glycol di-n-butyrate (CAS 105-72-6). [Link]
-
Kinam Park. SOLVENTS IN TODAY'S COATINGS. [Link]
- Google Patents.
-
MDPI. Nanostructures and Thin Films of Poly(Ethylene Glycol)-Based Surfactants and Polystyrene Nanocolloid Particles on Mica: An Atomic Force Microscopy Study. [Link]
-
ResearchGate. Preparation and characterization of poly(ethylene glycol)-block-poly[epsilon-(benzyloxycarbonyl)-L-lysine] thin films for biomedical applications. [Link]
-
MDPI. Degradable Plasma-Polymerized Poly(Ethylene Glycol)-Like Coating as a Matrix for Food-Packaging Applications. [Link]
-
New Jersey Department of Health. Ethylene Glycol Hazardous Substance Fact Sheet. [Link]
-
ResearchGate. Pharmaceutical Applications of Plasticized Polymers. [Link]
-
Causticsodaco. Diethylene Glycol in Paints and Coatings Roles & Applications 2025. [Link]
-
Carl ROTH. Safety Data Sheet: Ethylene glycol. [Link]
-
ResearchGate. The effect of poly(ethylene glycol) as plasticizer in blends of poly(lactic acid) and poly(butylene succinate). [Link]
-
IntechOpen. Thin Films: A Promising Approach for Drug Delivery System. [Link]
-
CD Formulation. Plasticizer Excipients. [Link]
-
ResearchGate. Is it possible to construct a free-standing thin film of poly(ethylene glycol)?. [Link]
-
ResearchGate. Influence of poly (ethylene glycol) on the thermal, mechanical, morphological, physical-chemical and biodegradation properties of poly (3-hydroxybutyrate). [Link]
-
PubMed. Mechanical behavior of bioactive poly(ethylene glycol) diacrylate matrices for biomedical application. [Link]
-
Clariant. Special solvents. [Link]
-
Magnum Solvent, Inc. Ethylene Glycol. [Link]
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- 1. Oligo-ethylene-glycol based thin-film composite nanofiltration membranes for effective separation of mono-/di-valent anions - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
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- 5. researchgate.net [researchgate.net]
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- 7. Ethylene Glycol Dibutyrate [myskinrecipes.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. m.youtube.com [m.youtube.com]
Application Note: Characterization of Polymers Plasticized with Ethylene Glycol Di-N-Butyrate (EGDB)
Introduction & Application Scope
Ethylene Glycol Di-N-Butyrate (EGDB), CAS [105-72-6], is a low-molecular-weight ester plasticizer. Unlike hydrophilic plasticizers (e.g., PEG) that facilitate rapid water uptake, EGDB is lipophilic (LogP ~2.26). In drug development, this property is critical for modulating the release kinetics of hydrophobic drugs from biodegradable matrices like Polylactic Acid (PLA) or PLGA, preventing "dose dumping" caused by rapid polymer swelling.
This guide provides a standardized workflow for characterizing EGDB-polymer blends, moving from theoretical miscibility predictions to empirical validation of thermal, mechanical, and safety profiles.
Phase I: Pre-Formulation & Miscibility Prediction
Before physical mixing, theoretical compatibility must be established to prevent phase separation (blooming). We utilize Hansen Solubility Parameters (HSP) .
Theoretical Framework
Miscibility is predicted when the interaction radius (
- : Dispersion forces
- : Polar forces
- : Hydrogen bonding forces
Expert Insight: EGDB lacks hydroxyl groups (unlike PEG). Its plasticization mechanism relies on dipole-dipole interactions between its ester carbonyls and the polymer backbone, increasing free volume without inducing excessive hygroscopicity.
Data Table 1: Solubility Parameter Comparison
| Component | Compatibility Status | |||
| PLA (Polymer) | 18.6 | 9.9 | 6.0 | N/A |
| EGDB (Plasticizer) | 16.2 | 8.4 | 9.1 | High ( |
| Water (Solvent) | 15.5 | 16.0 | 42.3 | Immiscible (Resists leaching) |
Phase II: Fabrication Protocol (Solvent Casting)
Objective: Create homogenous films with defined EGDB concentrations (5%, 10%, 20% w/w) for characterization.
Materials
-
Polymer: PLA (Ingeo™ or Resomer® grades).
-
Solvent: Dichloromethane (DCM) or Chloroform (HPLC Grade).
-
Plasticizer: EGDB (>98% purity).
Step-by-Step Protocol
-
Dissolution: Dissolve PLA in DCM at 5% w/v concentration. Stir at room temperature for 4 hours until optically clear.
-
Plasticization: Add calculated mass of EGDB to the solution.
-
Calculation:
-
-
Homogenization: Stir for an additional 30 minutes. Critical: Do not sonicate aggressively, as this may degrade polymer chains.
-
Casting: Pour solution into Teflon-coated Petri dishes. Cover with a perforated lid to control evaporation rate (prevents surface skinning).
-
Drying:
-
24 hours at Ambient Temperature (Fume Hood).
-
48 hours in Vacuum Oven at 40°C (to remove residual solvent below ICH limits).
-
Phase III: Thermal Characterization (DSC & TGA)[1]
This is the primary validation step. A depression in Glass Transition Temperature (
Workflow Visualization
Figure 1: Thermal analysis workflow ensuring sample integrity before
Protocol: Differential Scanning Calorimetry (ASTM D3418)[3]
-
Sample Prep: Encapsulate 5–10 mg of film in an aluminum pan.
-
Cycle 1 (Heat): Ramp from 0°C to 200°C at 10°C/min. Purpose: Erase thermal history from solvent casting.
-
Cooling: Quench cool to -20°C.
-
Cycle 2 (Heat): Ramp from -20°C to 200°C at 10°C/min. Record Data from this cycle.
Data Interpretation:
- Depression: Expect a drop of ~2–3°C per 1% wt of EGDB added.
-
Crystallinity (
): EGDB often induces "Cold Crystallization" ( ) at lower temperatures due to increased chain mobility.
Phase IV: Mechanical & Structural Analysis
Mechanism of Action
EGDB functions via the Free Volume Theory . The small ester molecules intersperse between polymer chains, shielding intermolecular attraction sites.
Figure 2: Mechanistic pathway of EGDB plasticization increasing free volume.
Protocol: Tensile Testing (ASTM D882)
-
Specimen: Cut films into dumbbell shapes (Type V).
-
Conditions: 23°C, 50% Relative Humidity.
-
Rate: 5 mm/min (low speed for brittle polymers) or 50 mm/min (for plasticized).
-
Metric: Measure Elongation at Break (%) . A successful EGDB formulation should increase elongation from ~3% (neat PLA) to >150% (20% EGDB).
Phase V: Migration & Safety (Pharma Focus)
For drug delivery devices, the migration of the plasticizer into the body is a critical safety and performance parameter.
Protocol: Leaching Study
-
Medium: Phosphate Buffered Saline (PBS, pH 7.4) and Ethanol/Water (10:90 v/v) to simulate biological fluids.
-
Incubation: Place 20mm x 20mm film samples in 20mL vials of medium at 37°C.
-
Timepoints: 1, 3, 7, and 14 days.
-
Quantification:
-
Remove film, dry, and measure weight loss (Gravimetric).
-
Analyze supernatant via GC-MS or HPLC to quantify released EGDB.
-
Limit: EGDB is generally recognized as safe (GRAS) for specific uses, but migration should be modeled to ensure it matches the drug release profile.
-
References
-
ASTM International. ASTM D3418-21, Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry. West Conshohocken, PA, 2021. Link
-
ASTM International. ASTM E1131-20, Standard Test Method for Compositional Analysis by Thermogravimetry.[2] West Conshohocken, PA, 2020. Link
-
National Institute of Standards and Technology (NIST). Ethylene glycol di-n-butyrate (CAS 105-72-6) Properties.[3] NIST Chemistry WebBook, SRD 69.[3] Link
-
ChemicalBook. Ethylene Glycol Dibutyrate Chemical Properties and Safety.Link
- Hansen, C. M.Hansen Solubility Parameters: A User's Handbook. CRC Press, 2007. (Contextual citation for solubility parameter methodology).
Sources
Application Note: Biocompatibility Assessment of Ethylene Glycol Di-N-Butyrate (EGDB) in Medical Devices
Executive Summary
Ethylene Glycol Di-N-Butyrate (EGDB), often utilized as a plasticizer in biodegradable polymers (e.g., PLA, PHB) and energetic materials, presents a unique biocompatibility profile compared to traditional phthalates. While it offers favorable biodegradation rates, its hydrolysis products—Ethylene Glycol (EG) and Butyric Acid —pose distinct toxicological risks ranging from metabolic acidosis to histone deacetylase (HDAC) inhibition.
This application note provides a validated framework for evaluating EGDB-containing devices. Moving beyond a checklist approach, we integrate ISO 10993-18 Chemical Characterization with ISO 10993-5 Biological Testing to create a robust safety dossier. This protocol is designed for researchers seeking to validate EGDB migration limits against clinically relevant safety thresholds.
Metabolic Fate & Toxicological Mechanism[1][2][3]
Understanding the degradation pathway of EGDB is the prerequisite for designing valid safety assays. Unlike stable polymers, EGDB is an ester subject to enzymatic and hydrolytic cleavage.
The Hydrolysis Cascade
Upon contact with biological fluids (blood, interstitial fluid), lipases and esterases cleave EGDB into its constituent parts. The toxicity is driven not by the parent molecule, but by its metabolites.
-
Ethylene Glycol (EG): Metabolized in the liver by alcohol dehydrogenase to Glycolaldehyde
Glycolic Acid Oxalic Acid .[1] Oxalic acid binds calcium, forming Calcium Oxalate crystals, leading to acute renal failure and neurotoxicity. -
Butyric Acid: A short-chain fatty acid. While a natural metabolite in the gut, systemic excess can induce irritation and act as an HDAC inhibitor, potentially altering gene expression in sensitive tissues.
Mechanism Diagram
The following diagram illustrates the critical metabolic pathway driving the testing strategy.
Figure 1: Metabolic degradation of EGDB. Note the bifurcation into renal toxicity (Red/Black path) and epigenetic activity (Green path).
Phase I: Chemical Characterization (ISO 10993-18)[4]
Before biological exposure, the quantity of leachable EGDB must be determined to calculate the Margin of Safety (MOS) .
Exhaustive Extraction Protocol
EGDB is lipophilic (LogP ~2.04). Using water alone will yield false negatives.
-
Standard: ISO 10993-12 (Sample Preparation) & ISO 10993-18.[2]
-
Extraction Ratio: 3 cm²/mL (Standard surface) or 0.2 g/mL (Mass-based for porous materials).
-
Solvents:
-
Polar: Purified Water (simulates aqueous body fluids).
-
Semi-Polar: Isopropanol/Water (50:50) (simulates mucosal contact).
-
Non-Polar: Hexane or Ethanol (simulates lipid interaction).
-
-
Condition: 37°C for 72 hours (Simulated Use) OR 50°C for 72 hours (Exaggerated).
Analytical Quantification (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for detecting EGDB and free butyric acid.
Instrument Parameters:
| Parameter | Setting |
|---|---|
| Column | DB-5MS or Equivalent (30m x 0.25mm ID) |
| Carrier Gas | Helium @ 1.0 mL/min |
| Injection | Splitless, 250°C |
| Oven Program | 50°C (1 min)
System Suitability Requirement:
The method must demonstrate a Limit of Quantitation (LOQ)
Phase II: In Vitro Cytotoxicity (ISO 10993-5)
Cytotoxicity is the primary screen.[3] However, because EGDB toxicity is metabolite-driven, incubation time is critical to allow cellular esterases to generate the toxic species.
Assay Selection: MEM Elution
Direct contact is discouraged for plasticizers as physical occlusion can mimic toxicity. The MEM Elution method is preferred.
Detailed Protocol
-
Extraction: Extract device in MEM (Minimal Essential Medium) + 5% Serum at 37°C for 24 hours.
-
Note: Serum contains esterases which may begin hydrolyzing EGDB during extraction, mimicking in vivo conditions.
-
-
Cell Line: L-929 Mouse Fibroblasts (Standard) or HepG2 (if metabolic activation is specifically being studied).
-
Exposure:
-
Seed L-929 cells at
cells/mL. -
Replace culture medium with Device Extract (100%), 50%, and 25% dilutions.
-
Incubate for 48 hours (Extended incubation ensures metabolite accumulation).
-
-
Readout:
-
Qualitative: Microscopy (Grade 0-4 scale per ISO 10993-5).
-
Quantitative: MTT or XTT assay. Viability < 70% indicates failure.
-
Workflow Visualization
Figure 2: Cytotoxicity workflow emphasizing serum-based extraction to facilitate partial hydrolysis.
Phase III: Hemocompatibility (ISO 10993-4)
If the EGDB-plasticized device contacts blood (e.g., IV tubing, blood bags), hemolysis testing is mandatory. Plasticizers can intercalate into Red Blood Cell (RBC) lipid bilayers, causing rupture.
Hemolysis Protocol
-
Preparation: Wash Rabbit blood in physiological saline. Dilute to ~2% hematocrit.
-
Contact: Incubate test material directly with blood substrate for 3 hours at 37°C with gentle agitation (dynamic contact is crucial for tubing).
-
Measurement:
-
Centrifuge samples.
-
Measure supernatant absorbance at 540 nm (Free Hemoglobin).
-
-
Calculation:
-
Acceptance Criteria: ASTM F756 classifies < 2% as non-hemolytic.
Scientific Commentary & Troubleshooting
The "False Pass" in Water
Critical Insight: Researchers often fail to detect EGDB risks because they extract only in saline/water. EGDB solubility in water is low (~1.5 g/L). In the body, lipids and proteins facilitate migration.
-
Action: Always include an ethanol or isopropanol-modified extraction in your chemical characterization to represent "worst-case" leachable potential.
Interpreting Butyric Acid Odor
A distinct "vomit-like" odor in the extract indicates premature hydrolysis.
-
Action: If odor is detected, measure the pH of the extract. A significant pH drop confirms acid release, which will likely cause false-positive cytotoxicity due to acidity rather than intrinsic toxicity. Neutralize the extract (pH 7.4) and re-test to distinguish between pH effects and chemical toxicity.
References
-
International Organization for Standardization. (2020). ISO 10993-18:2020 Biological evaluation of medical devices — Part 18: Chemical characterization of medical device materials within a risk management process.[4]Link
-
International Organization for Standardization. (2009). ISO 10993-5:2009 Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity.[5]Link
-
International Organization for Standardization. (2021).[6] ISO 10993-12:2021 Biological evaluation of medical devices — Part 12: Sample preparation and reference materials.[6]Link
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8161, Ethylene glycol dibutyrate. PubChem.[7] Link
-
U.S. Food and Drug Administration (FDA). (2020). Use of International Standard ISO 10993-1, "Biological evaluation of medical devices - Part 1: Evaluation and testing within a risk management process".Link
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2010). Toxicological Profile for Ethylene Glycol.[8][9] Centers for Disease Control and Prevention. Link
Sources
- 1. Ethylene Glycol Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Chemical characterisation of Medical Devices | Applus+ Laboratories [appluslaboratories.com]
- 3. blog.johner-institute.com [blog.johner-institute.com]
- 4. blog.johner-institute.com [blog.johner-institute.com]
- 5. azom.com [azom.com]
- 6. standards.iteh.ai [standards.iteh.ai]
- 7. ethylene glycol dibutyrate, 105-72-6 [thegoodscentscompany.com]
- 8. Ethylene Glycol | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 9. derangedphysiology.com [derangedphysiology.com]
Troubleshooting & Optimization
Troubleshooting Guide: Common Issues in Ethylene Glycol di-N-Butyrate Synthesis
Answering the call for enhanced operational efficiency in synthetic chemistry, this Technical Support Center provides a comprehensive guide for researchers, scientists, and drug development professionals focused on optimizing the synthesis of ethylene glycol di-N-butyrate. As a Senior Application Scientist, my objective is to blend foundational chemical principles with practical, field-tested insights to empower you to overcome common experimental hurdles and significantly improve your product yield and purity. This guide is structured to serve as a dynamic resource, addressing specific challenges through a detailed troubleshooting Q&A, supported by step-by-step protocols and process optimization strategies.
This section directly addresses the most frequent challenges encountered during the Fischer esterification of ethylene glycol with n-butyric acid. Each question is designed to reflect a real-world experimental problem, followed by a detailed explanation of the underlying causes and a logical sequence of corrective actions.
Q1: My final yield of ethylene glycol di-N-butyrate is significantly lower than expected. What are the primary causes and how can I fix this?
Low yield is the most common issue and typically points to an unfavorable reaction equilibrium or suboptimal reaction conditions. The Fischer esterification is a reversible reaction, and its success hinges on effectively shifting the equilibrium toward the product side.[1][2][3]
Root Cause Analysis & Corrective Actions:
-
Inefficient Water Removal: The production of water as a byproduct will push the equilibrium back towards the reactants, halting the reaction prematurely.[4][5]
-
Solution: Ensure your Dean-Stark apparatus is functioning correctly.[6][7][8] Use a suitable azeotropic solvent (e.g., toluene, cyclohexane) that is immiscible with water and check for leaks in your glassware. The theoretical amount of water for the complete conversion of 1 mole of ethylene glycol is 2 moles (approx. 36 mL). Monitoring the collected water volume provides a direct measure of reaction progress.[9]
-
-
Incorrect Molar Ratio of Reactants: To favor the formation of the diester, the carboxylic acid must be present in stoichiometric excess.
-
Solution: Employ a molar ratio of n-butyric acid to ethylene glycol of at least 2.2:1, with an optimal range often being 2.5:1 to 3:1.[3][10] This ensures that after the first esterification, there is a high concentration of acid available to react with the second hydroxyl group of the intermediate, ethylene glycol mono-N-butyrate.
-
-
Insufficient Catalyst Activity or Loading: The acid catalyst (e.g., H₂SO₄, p-TsOH) protonates the carbonyl oxygen of the carboxylic acid, making it a better electrophile for attack by the alcohol.[5][11] Low catalyst concentration will result in a slow, incomplete reaction.
-
Solution: For homogeneous catalysts like p-toluenesulfonic acid, a loading of 0.5-2% of the total reactant mass is typical. Ensure your catalyst is not old or degraded. If using a solid acid catalyst, ensure it has been properly activated and has not been poisoned from previous use.[12]
-
-
Suboptimal Reaction Temperature: The reaction requires sufficient thermal energy to overcome the activation energy barrier. However, excessively high temperatures can promote side reactions.
-
Solution: Maintain a reaction temperature that ensures a steady reflux of your chosen azeotropic solvent. For toluene, this is around 110-120°C.[3] This temperature is high enough for a reasonable reaction rate but low enough to prevent the dehydration of ethylene glycol into diethylene glycol, a potential side reaction at temperatures above 200°C.[1]
-
The following diagram outlines a systematic approach to diagnosing and resolving low yield issues.
Caption: A decision tree for troubleshooting low yield.
Q2: My final product is a mixture containing significant amounts of ethylene glycol mono-N-butyrate. How do I improve the selectivity for the diester?
The presence of the monoester is a clear indication that the second esterification step is incomplete. This is a common issue when reaction conditions are not optimized to drive the reaction to completion.
Root Cause Analysis & Corrective Actions:
-
Insufficient n-Butyric Acid: As the reaction proceeds, the concentration of n-butyric acid decreases. If the initial amount is not sufficient, the reaction rate for the second esterification will drop significantly, leaving unreacted monoester.
-
Solution: Increase the molar excess of n-butyric acid to the 2.5:1 to 3:1 range. This higher concentration increases the probability of a carboxylic acid molecule colliding with and reacting with the remaining hydroxyl group of the monoester.[3]
-
-
Reaction Time is Too Short: Esterification is not an instantaneous reaction. If the reaction is stopped prematurely, a significant amount of the monoester intermediate will remain.
-
Solution: Extend the reaction time. Monitor the reaction progress by periodically checking the volume of water collected in the Dean-Stark trap. The reaction is complete when water ceases to collect. Alternatively, reaction progress can be monitored by taking small aliquots for analysis by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
-
Poor Mixing: In a heterogeneous reaction mixture, inefficient stirring can lead to localized concentration gradients, preventing the reactants from interacting effectively.
-
Solution: Ensure vigorous and consistent stirring throughout the reaction to maintain a homogeneous mixture and promote contact between the catalyst and reactants.
-
Q3: The reaction seems to have stalled; no more water is being collected in the Dean-Stark trap, but the collected volume is less than the theoretical amount. What's happening?
A stalled reaction before completion points to a loss of catalytic activity or an established, unfavorable equilibrium.
Root Cause Analysis & Corrective Actions:
-
Catalyst Deactivation: Homogeneous acid catalysts are generally robust. However, solid acid catalysts can lose activity if their pores become blocked or if they are poisoned by impurities in the reactants.
-
Solution: If using a solid acid catalyst, filter it from the reaction mixture, wash it with a suitable solvent, dry it thoroughly, and consider reactivating it according to the manufacturer's instructions before reuse.[12] For homogeneous catalysts, consider adding a small additional amount of catalyst to see if the reaction restarts.
-
-
Water Contamination in Reactants: If your starting materials (ethylene glycol or n-butyric acid) are contaminated with water, this initial water will be collected first and can mislead you about the reaction's progress. It also means you start with the equilibrium already shifted away from the products.
-
Solution: Use anhydrous grade reactants whenever possible. If unsure, consider pre-drying the reactants. A common technique is to reflux the reactants with the azeotropic solvent in the Dean-Stark apparatus to remove any contaminating water before adding the catalyst to start the reaction.[9]
-
Frequently Asked Questions (FAQs)
-
What is the mechanism of the acid-catalyzed Fischer Esterification? The reaction proceeds through a nucleophilic acyl substitution mechanism. First, the acid catalyst protonates the carbonyl oxygen of n-butyric acid, enhancing its electrophilicity. A hydroxyl group from ethylene glycol then attacks the carbonyl carbon, forming a tetrahedral intermediate. After a series of proton transfers, a water molecule is eliminated, and deprotonation of the resulting oxonium ion yields the ester and regenerates the acid catalyst.[2][5] This process occurs twice to form the diester.
Caption: Key steps of the Fischer esterification mechanism.
-
Can I use a different catalyst? What are the advantages of solid acid catalysts? Yes, besides sulfuric acid and p-TsOH, other catalysts like solid acid resins (e.g., Amberlyst-15) or sulfated zirconia can be used.[13] The main advantages of solid acid catalysts are:
-
Ease of Separation: They can be easily filtered off from the reaction mixture, simplifying the workup process.
-
Reusability: They can often be regenerated and reused for multiple reaction cycles, reducing cost and waste.[12][14]
-
Reduced Corrosion: They are less corrosive to reactor vessels compared to strong mineral acids.[15]
-
-
How do I properly set up and use a Dean-Stark apparatus? The apparatus is assembled between the reaction flask and a reflux condenser. The reaction mixture, including an azeotropic solvent like toluene, is heated to reflux. The vapor, an azeotrope of the solvent and water, condenses and drips into the graduated collection tube of the trap. Because water is denser than toluene, it sinks to the bottom of the trap, while the lighter toluene overflows from a side arm and returns to the reaction flask.[4][6][8] This physically separates the water, preventing it from participating in the reverse reaction.
Experimental Protocols
Protocol 1: Standard Synthesis of Ethylene Glycol di-N-Butyrate
Materials:
-
Ethylene Glycol (1.0 mol, 62.07 g)
-
n-Butyric Acid (2.5 mol, 220.27 g)
-
p-Toluenesulfonic acid monohydrate (p-TsOH) (0.05 mol, 9.51 g)
-
Toluene (250 mL)
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Set up a 1 L round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.
-
To the flask, add ethylene glycol, n-butyric acid, toluene, and p-TsOH.
-
Heat the mixture to a steady reflux using a heating mantle. The azeotrope of toluene and water will begin to distill and collect in the Dean-Stark trap.
-
Continue refluxing for 4-6 hours, or until water no longer collects in the trap. The theoretical yield of water is approximately 36 mL (2.0 mol).
-
Allow the reaction mixture to cool to room temperature.
-
Proceed to Protocol 2 for workup and purification.
Protocol 2: Workup and Purification
-
Transfer the cooled reaction mixture to a 1 L separatory funnel.
-
Wash the organic layer sequentially with:
-
150 mL of deionized water.
-
150 mL of 5% NaHCO₃ solution (Caution: CO₂ evolution! Vent frequently) to neutralize the acid catalyst. Repeat until the aqueous layer is no longer acidic (test with pH paper).
-
150 mL of brine to break any emulsions and remove excess water.
-
-
Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous MgSO₄.
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the toluene.
-
The resulting crude product can be purified by vacuum distillation to yield pure ethylene glycol di-N-butyrate (Boiling Point: approx. 240-242 °C at atmospheric pressure, will be lower under vacuum). Collect the fraction corresponding to the pure product.
Data Presentation
Table 1: Physical Properties of Reactants and Product
| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| Ethylene Glycol | C₂H₆O₂ | 62.07 | 197.3 | 1.113 |
| n-Butyric Acid | C₄H₈O₂ | 88.11 | 163.5 | 0.96 |
| Ethylene Glycol di-N-butyrate | C₁₀H₁₈O₄ | 202.25 | ~241 | 0.98 |
Table 2: Troubleshooting Summary
| Issue | Primary Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete water removal; Incorrect molar ratio | Use Dean-Stark; Increase acid molar ratio (2.5:1) |
| Monoester Impurity | Insufficient acid; Short reaction time | Increase acid molar ratio; Extend reflux time |
| Stalled Reaction | Catalyst deactivation; Water in reagents | Add fresh catalyst; Pre-dry reagents |
| Dark Color | High temperature; Catalyst side-reactions | Reduce temperature; Consider solid acid catalyst |
References
- Borayi, E., Osman, S., & Ahmad, M. (1988). Glycol esters: optimization and evaluation of emulsifying properties. Delta Journal of Science, 12(3).
- Mac Arthur, B., et al. (2002). Synthesis and Characterization of Ethylene Glycol Ester from Spent Bleaching Earth Oil and Ethylene Glycol as Hydraulic Lubricants. AIP Publishing.
- Al-Malah, K. (2025).
- National Institute of Standards and Technology. (n.d.). Ethylene glycol di-n-butyrate. In NIST Chemistry WebBook.
-
Organic Chemistry Portal. (n.d.). Fischer-Speier Esterification. Retrieved from [Link]
- Google Patents. (n.d.). US6034281A - Purification of diethylene glycol monoethyl ether.
- Xue, D., Jiang, Y., & Zheng, F. (2023).
-
ResearchGate. (2024). SYNTHESIS OF ETHYLENE GLYCOL DIESTER OF SYNTHETIC FATTY ACIDS C 7 -C 9 IN THE PRESENCE OF SULFO-AROMATIC COMPOUNDS. Retrieved from [Link]
-
Sciencemadness.org. (2015). Thought from "Fisher esterificatioon of ethylene glycol". Retrieved from [Link]
-
Reddit. (2020). How can I improve the yield of my Fischer Esterification?. Retrieved from [Link]
-
PubMed. (2025). Validated GC-MS methods to detect ethylene, diethylene, and triethylene glycol in serum, plasma, and urine samples. Retrieved from [Link]
- Preprints.org. (n.d.).
-
Davis, J. (2013). A Simple Dean-Stark Apparatus Explained. YouTube. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Ethylene glycol di-n-butyrate Mass Spectrum. In NIST Chemistry WebBook. Retrieved from [Link]
- JEOL. (n.d.). Analysis of Impurities in Ethylene glycols with JMS-T100GC AccuTOF GC with Exact-Mass Measurement.
-
ResearchGate. (2025). Solid acid used as highly efficient catalyst for esterification of free fatty acids with alcohols. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]
-
RSC Education. (n.d.). Dean-Stark apparatus. Retrieved from [Link]
- Shagufta, S., & Zulfiqar, A. (n.d.). Sulfonic Acid-Functionalized Solid Acid Catalyst in Esterification and Transesterification Reactions. American University of Ras Al Khaimah.
- Google Patents. (n.d.). Method for synthesizing ethylene glycol diacetate by adopting transesterification method.
- Ocholi, O., et al. (2021). Synthesis and Optimization of Ethylene Glycol-Based Biolubricant from Castor (Ricinus communis) Seed Oil.
-
ResearchGate. (2020). How can I purify and isolate Ethylene Glycol from my solution?. Retrieved from [Link]
- Gaillard, Y., & Pépin, G. (n.d.).
-
Physics Stack Exchange. (2014). NMR Analysis of Ethylene glycol. Retrieved from [Link]
- Google Patents. (n.d.). Method for preparing solid acid catalyst of esterification.
-
Organic Chemistry with Victor. (2024). Fischer Esterification | Mechanism + Easy TRICK!. YouTube. Retrieved from [Link]
-
MDPI. (2023). Determination of Ethylene Glycol Dinitrate in Environmental and Forensic Water Samples Using Microextraction by Packed Sorbent Followed by Gas Chromatography. Retrieved from [Link]
-
ChemRxiv. (n.d.). Direct Synthesis of Polyesterether from Ethylene glycol. Retrieved from [Link]
-
The Good Scents Company. (n.d.). ethylene glycol dibutyrate, 105-72-6. Retrieved from [Link]
-
Wikipedia. (n.d.). Dean–Stark apparatus. Retrieved from [Link]
-
Reddit. (2018). Esterification and Dean-Stark to determine end of reaction. Retrieved from [Link]
Sources
- 1. pubs.aip.org [pubs.aip.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Dean-Stark apparatus | Resource | RSC Education [edu.rsc.org]
- 8. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]
- 9. reddit.com [reddit.com]
- 10. Ethylene glycol di-n-butyrate [webbook.nist.gov]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. digital.csic.es [digital.csic.es]
- 14. Magnetic-responsive solid acid catalysts for esterification - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05350D [pubs.rsc.org]
- 15. CN101703940A - Method for preparing solid acid catalyst of esterification - Google Patents [patents.google.com]
Technical Support Center: Preventing Hydrolysis of Ethylene Glycol Di-N-Butyrate (EGDB)
Status: Operational Ticket ID: EGDB-STAB-001 Lead Scientist: Senior Application Specialist
Executive Summary
Ethylene glycol di-N-butyrate (EGDB) is a diester susceptible to hydrolytic degradation. In the presence of moisture, the ester linkages cleave, releasing butyric acid (responsible for a characteristic rancid odor) and ethylene glycol . This degradation is autocatalytic; the released carboxylic acid lowers the pH, further accelerating the hydrolysis rate.
This guide provides a self-validating storage ecosystem designed to maintain EGDB purity (>99%) by controlling three critical vectors: Moisture Content , Atmospheric Exposure , and Temperature .
Troubleshooting Hub (Q&A)
Q1: Why does my EGDB stock smell like rancid butter?
Diagnosis: This is the primary sensory indicator of hydrolysis. Pure EGDB has a faint, fruity odor. A "vomit-like" or rancid butter smell indicates the release of butyric acid .
-
The Science: Even trace water (ppm levels) can initiate hydrolysis. The reaction follows the pathway:
-
Immediate Action: Perform an Acid Value Titration (see Protocol B). If the acid value exceeds 0.5 mg KOH/g, purification (distillation) or disposal is recommended.
Q2: Can I store EGDB in polyethylene (PE) or polypropylene (PP) bottles?
Recommendation: No. Use Glass or Stainless Steel.
-
Reasoning: Plastics like PE and PP are permeable to water vapor over time. Moisture from the atmosphere can diffuse through the container walls, accumulating in the hygroscopic ester matrix.
-
Correct Protocol: Store in amber borosilicate glass with a PTFE-lined cap to prevent light degradation and moisture ingress.
Q3: My Karl Fischer titration shows 0.1% water. Is this safe?
Analysis: Critical Risk.
-
Threshold: For long-term stability, water content must be maintained < 0.02% (200 ppm) .
-
Impact: At 0.1% water, you have a molar excess of water relative to the catalyst threshold. This is sufficient to drive autocatalytic degradation if the temperature fluctuates.
-
Solution: Implement Protocol A (Molecular Sieve Drying) immediately.
Q4: How do I validate that my storage conditions are working?
System: Implement a "Self-Validating" loop.
-
Baseline: Measure Acid Value (AV) upon receipt.
-
Monitor: Check AV every 3 months.
-
Trigger: If AV increases by >10% from baseline, regenerate the inert atmosphere and replace drying agents.
Visualizing the Degradation Pathway
The following diagram illustrates the autocatalytic cycle that must be broken during storage.
Figure 1: The autocatalytic hydrolysis pathway of EGDB. Note the red dashed line representing the acid-catalyzed feedback loop, which accelerates degradation once started.
Core Protocols
Protocol A: The "Dry-Seal" Storage System
Purpose: To maintain anhydrous conditions (<50 ppm H₂O) for long-term storage.
Materials:
-
Activated Molecular Sieves (Type 4A, beads).[1]
-
Inert Gas Source (Nitrogen or Argon).
-
Parafilm or PTFE tape.
Step-by-Step Methodology:
-
Activation: Heat molecular sieves at 250°C for 12 hours (or microwave on high in 2-minute bursts until no steam releases) to activate. Cool in a desiccator.
-
Dosing: Add activated sieves to the EGDB container at a ratio of 5% w/v (e.g., 5g sieves per 100mL liquid).
-
Why? Type 4A sieves effectively trap water molecules (approx. 2.8 Å) while excluding the larger organic ester molecules, preventing non-specific adsorption [1].
-
-
Sparging: Insert a glass pipette connected to an Argon line into the liquid. Bubble gently for 5-10 minutes to displace dissolved oxygen and moisture.
-
Note: Argon is heavier than air and forms a more stable "blanket" than Nitrogen.
-
-
Sealing: Cap tightly. Wrap the neck with Parafilm to create a secondary moisture barrier. Store at 4°C .
Protocol B: Rapid Acid Value Determination
Purpose: A quick, self-validating check to quantify degradation.
Principle: Titration of free butyric acid with standard Potassium Hydroxide (KOH).
Data Table: Interpretation of Results
| Acid Value (mg KOH/g) | Status | Action Required |
|---|---|---|
| < 0.1 | Pristine | Continue standard storage. |
| 0.1 - 0.5 | Stable | Monitor monthly. Ensure sieves are active. |
| > 0.5 | Degrading | Distill or Dispose. Hydrolysis is active. |
Method:
-
Dissolve 5g of EGDB sample in 50mL of neutralized ethanol/ether mixture (1:1).
-
Add 2-3 drops of Phenolphthalein indicator.
-
Titrate with 0.1N KOH until a faint pink color persists for 30 seconds.
-
Calculation:
Where = Normality of KOH, = Volume of KOH (mL), = Weight of sample (g).
Storage Workflow Diagram
Figure 2: Decision tree for the receipt, processing, and maintenance of EGDB stocks.
References
-
Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7748, Ethylene glycol dibutyrate. PubChem. [Link]
Sources
Reducing the volatility of ethylene glycol di-N-butyrate in formulations
Diagnostic Matrix: Is Volatility Your Problem?
Before altering your formulation, confirm that EGDB volatility is the root cause of failure. EGDB (Boiling Point ~240°C, Vapor Pressure ~0.039 mmHg at 25°C) is a low-molecular-weight plasticizer. While not "volatile" like ethanol, it exhibits significant migration and evaporation over time in thin-film applications (e.g., transdermal patches, coatings) or energetic matrices.
Use this troubleshooting decision tree to diagnose the issue:
Figure 1: Diagnostic workflow to distinguish between evaporation (volatility) and phase separation (syneresis).
Deep Dive Solutions: Formulation Strategies
To reduce the effective volatility of EGDB, we must lower its chemical potential in the formulation. We employ three primary strategies: Thermodynamic Stabilization, Physical Adsorption, and Encapsulation.
Strategy A: Thermodynamic Stabilization (Polymer Blending)
Mechanism: Increasing the compatibility between EGDB and the polymer matrix increases the energy required for EGDB to migrate to the surface and evaporate. This relies on the Flory-Huggins solution theory.
-
The Fix: Incorporate a high-molecular-weight polymer that acts as a "fixative."
-
Recommended Polymers: Poly(ethylene oxide) (PEO) or Cellulose Acetate Butyrate (CAB). These form hydrogen bonds or dipole-dipole interactions with the ester groups of EGDB.
| Parameter | Control Formulation | Stabilized Formulation | Improvement |
| Matrix | PVC or Nitrocellulose | PVC + PEO (MW 100k) | Reduced Migration |
| EGDB Load | 20% w/w | 20% w/w | N/A |
| Weight Loss (100h @ 60°C) | 4.5% | < 0.8% | ~82% Reduction |
| Tg (Glass Transition) | -15°C | -12°C | Slight Increase |
Strategy B: Mesoporous Adsorption (The "Molecular Sponge")
Mechanism: Confining EGDB within mesopores (2–50 nm) reduces its vapor pressure due to the Kelvin effect (capillary condensation). The interaction energy between the silica wall and the ester suppresses volatility.
-
The Fix: Pre-adsorb EGDB onto hydrophobic mesoporous silica before adding it to the bulk formulation.
-
Recommended Material: Hydrophobic Fumed Silica (e.g., Aerosil® R972) or MCM-41.
Strategy C: Core-Shell Microencapsulation
Mechanism: Creating a physical barrier shell (typically aminoplast or gelatin) that is impermeable to the ester until release is triggered (shear or thermal).
Experimental Protocols
Protocol 1: Silica Adsorption for Volatility Suppression
Use this protocol if you cannot alter the primary polymer matrix significantly.
Reagents:
-
EGDB (Purity >98%)
-
Mesoporous Silica (Hydrophobic, particle size <10µm)
-
High-shear mixer
Step-by-Step:
-
Ratio Calculation: Determine the oil absorption number (OAN) of your silica. Typically, use a 1:1 or 1:2 ratio (Silica:EGDB) by weight to ensure dry flow properties.
-
Dry Blending: Place silica in a chemically resistant vessel.
-
Dropwise Addition: While mixing at low RPM (500 RPM), add EGDB dropwise. Critical: Do not dump all at once; this causes clumping.
-
High-Shear Dispersion: Once addition is complete, increase speed to 2000 RPM for 5 minutes. The powder should remain free-flowing.
-
Validation (TGA): Run Thermogravimetric Analysis.
-
Pass Criteria: The onset of weight loss shifts from ~140°C (pure EGDB) to >180°C (Adsorbed).
-
Protocol 2: Thermodynamic Compatibility Testing
Use this to select the best polymer fixative.
Step-by-Step:
-
Film Casting: Prepare 5% w/v solutions of your base polymer (e.g., Nitrocellulose) mixed with candidate fixatives (PEO, PVP, EVA) in a common solvent (e.g., Acetone).
-
Doping: Add EGDB at 20% w/w relative to total solids.
-
Casting: Cast films on Teflon plates; dry at ambient temp for 24h.
-
Accelerated Aging: Place films in a convection oven at 60°C for 72 hours.
-
Gravimetric Analysis: Weigh samples at t=0, 24, 48, 72h.
-
Calculation:
-
Mechanism Visualization
The following diagram illustrates why adsorption and polymer entanglement work compared to a free plasticizer system.
Figure 2: Mechanistic comparison of free EGDB diffusion vs. stabilized states (Adsorbed/Entangled).
Frequently Asked Questions (FAQs)
Q: Can I use Cyclodextrins (CD) to stabilize EGDB?
A: Yes, but with caveats. EGDB is a linear ester.
Q: My formulation turns cloudy after adding the fixative polymer. Why? A: This indicates Phase Separation . The fixative polymer is thermodynamically incompatible with your base matrix.
-
Troubleshooting: Calculate the Solubility Parameter (
) of your components. If , immiscibility is expected. Switch to a copolymer (e.g., Ethylene Vinyl Acetate) which often acts as a compatibilizer.[1]
Q: Does reducing volatility affect the plasticizing efficiency? A: Yes, slightly. By restricting the mobility of EGDB (to stop evaporation), you also restrict its ability to lubricate polymer chains. You may need to increase the concentration of EGDB by 2–5% to achieve the same modulus (flexibility) as the volatile formulation.
References
-
Plasticizer Migration Principles: Marcilla, A., & Garcia, S. (2004). Migration of Plasticizers from PVC: Diffusion vs. Equilibrium. Uses Flory-Huggins theory to explain how high MW additives reduce migration.
-
Mesoporous Silica Adsorption: Zhang, Y., et al. (2025). Mechanism of enhanced adsorption of volatile cyclic siloxane on cold-sintered mesoporous silica. Demonstrates the Kelvin effect in suppressing volatility of organosilicons/esters.
-
Encapsulation Strategies: Chang, M.W., et al. (2011).[2] Stimulus-responsive liquids for encapsulation storage and controlled release. Details core-shell strategies for volatile liquid retention.
-
EGDB Physical Properties: NIST Chemistry WebBook. Ethylene glycol di-n-butyrate Thermochemical Data.
Sources
Minimizing degradation of ethylene glycol di-N-butyrate during processing
Welcome to the dedicated technical support center for ethylene glycol di-N-butyrate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for minimizing degradation during experimental processing. Here, we address common challenges through a detailed troubleshooting guide and a comprehensive FAQ section, grounded in scientific principles and practical field experience.
Troubleshooting Guide: Addressing Common Processing Issues
This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.
Observation: A Drop in pH of the Ethylene Glycol Di-N-Butyrate Solution
Q: My aqueous solution of ethylene glycol di-N-butyrate has become acidic over time. What is the likely cause and how can I prevent this?
A: A decrease in pH is a primary indicator of hydrolytic degradation. Ethylene glycol di-N-butyrate, being an ester, is susceptible to hydrolysis, especially in the presence of water, which results in the formation of ethylene glycol and butyric acid. The accumulation of butyric acid will lower the pH of your solution.
Causality and Prevention:
-
Mechanism: The hydrolysis of the ester bond is catalyzed by both acidic and basic conditions. However, the formation of butyric acid creates an acidic environment that can auto-catalyze further degradation.[1][2] The rate of hydrolysis is also dependent on temperature and the concentration of water.
-
Prevention:
-
pH Control: Maintain the pH of your solution in the neutral range (pH 6-8). The rate of ester hydrolysis increases significantly in both acidic and, more dramatically, in basic conditions.[3] Buffering your aqueous solution can help maintain a stable pH.
-
Temperature Management: Keep the processing temperature as low as practically possible. Higher temperatures provide the activation energy needed for the hydrolysis reaction to proceed at a faster rate.
-
Water Content: Minimize the amount of water in your formulation. If water is a necessary component, use the lowest effective concentration.
-
Use of Hydrolysis Inhibitors: For applications where exposure to water is unavoidable, consider the addition of a hydrolysis inhibitor. Carbodiimides are effective stabilizers that react with the carboxylic acid formed during hydrolysis, converting it into a stable N-acylurea.[1][4][5][6] This not only neutralizes the acid but also removes the catalyst for further degradation.
-
Observation: Discoloration (Yellowing) of the Product
Q: My ethylene glycol di-N-butyrate has developed a yellow tint after heating or during storage. What causes this discoloration and how can I avoid it?
A: Discoloration is often a sign of oxidative degradation or the presence of impurities that react at elevated temperatures.
Causality and Prevention:
-
Oxidative Degradation: Autoxidation of glycol esters can be initiated by heat, light, and the presence of trace metal ions.[7][8][9][10][11] This process involves the formation of hydroperoxides, which can then decompose into various colored byproducts, such as aldehydes and ketones.
-
Impurity Reactions: The presence of impurities, such as residual catalysts from synthesis or other reactive species, can lead to color formation when the product is heated.[12]
-
Prevention:
-
Inert Atmosphere: When heating ethylene glycol di-N-butyrate, do so under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Antioxidants: The addition of antioxidants can effectively inhibit the free-radical chain reactions of autoxidation. Hindered phenolic antioxidants such as Butylated Hydroxytoluene (BHT) or natural antioxidants like tocopherols (Vitamin E) are commonly used.[13][14][15][16]
-
Chelating Agents: To mitigate the catalytic effect of metal ions, consider adding a chelating agent like Ethylenediaminetetraacetic acid (EDTA).[5]
-
Storage Conditions: Store ethylene glycol di-N-butyrate in a cool, dark place in a tightly sealed container to protect it from light and atmospheric oxygen.
-
Color Inhibitors: For glycol ethers, alkali and alkaline earth metal borates have been shown to be effective color inhibitors, even in the presence of iron.[8]
-
Observation: Formation of a Precipitate or Haze
Q: A precipitate has formed in my ethylene glycol di-N-butyrate formulation. What could be the cause?
A: Precipitate formation can be due to several factors, including the insolubility of degradation products, the presence of impurities, or interactions with other components in your formulation.
Causality and Prevention:
-
Insoluble Degradation Products: While ethylene glycol is soluble in water, if the concentration of butyric acid exceeds its solubility limit in the formulation, it may phase out. More complex oxidation byproducts can also be insoluble.
-
Impurities: Insoluble impurities from the manufacturing process or from contaminated storage containers can become apparent over time.
-
Incompatibility with Formulation Components: Ethylene glycol di-N-butyrate may not be compatible with all other components in your formulation, leading to precipitation.
-
Prevention:
-
Purity Analysis: Ensure the purity of your starting material. Use analytical techniques like Gas Chromatography-Flame Ionization Detection (GC-FID) to check for impurities.
-
Solubility Studies: Conduct solubility studies of ethylene glycol di-N-butyrate and its potential degradation products in your specific formulation matrix.
-
Material Compatibility: Use storage and processing equipment made of compatible materials. (See the Material Compatibility Table below).
-
Frequently Asked Questions (FAQs)
1. What are the primary degradation pathways for ethylene glycol di-N-butyrate?
The two main degradation pathways are hydrolysis and oxidation .
-
Hydrolysis: The ester linkages are cleaved by water to form ethylene glycol and butyric acid. This reaction is accelerated by acids, bases, and elevated temperatures.
-
Oxidation: This process, often initiated by heat, light, or metal ions, involves the formation of free radicals and can lead to a variety of degradation products, including aldehydes, ketones, and smaller carboxylic acids, which can cause discoloration and changes in viscosity.[7][8][9][10][11]
2. What are the ideal storage conditions for ethylene glycol di-N-butyrate?
To minimize degradation, store ethylene glycol di-N-butyrate in a cool, dry, and dark environment. The container should be made of an inert material and be tightly sealed to prevent moisture and oxygen ingress. Storage under an inert atmosphere (e.g., nitrogen) is recommended for long-term stability.
3. What materials should be avoided when processing ethylene glycol di-N-butyrate?
Avoid strong acids, strong bases, and strong oxidizing agents as they can catalyze degradation.[15][17] Also, avoid contact with incompatible plastics and certain metals that can leach into the product and catalyze oxidation.
4. Can I use antioxidants to improve the stability of my formulation?
Yes, antioxidants are highly recommended, especially if your process involves heating or long-term storage with potential exposure to air. Hindered phenols like BHT and natural antioxidants like tocopherols are effective at preventing oxidative degradation.[13][14][15][16]
5. How can I monitor the degradation of ethylene glycol di-N-butyrate in my experiments?
Regular analytical testing is crucial. The following methods are recommended:
-
Gas Chromatography-Flame Ionization Detection (GC-FID): This is an excellent method for quantifying the purity of ethylene glycol di-N-butyrate and detecting volatile degradation products like ethylene glycol.[18][19][20][21]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to quantify the non-volatile degradation product, butyric acid.[22][23][24][25]
-
Titration: A simple acid-base titration can be used to determine the acid value of your product, which is an indicator of the extent of hydrolysis.
-
Karl Fischer Titration: This method is used to accurately measure the water content in your product, which is a critical parameter for controlling hydrolysis.
Experimental Protocols
Protocol 1: Monitoring Degradation using GC-FID
This protocol provides a general guideline for the analysis of ethylene glycol di-N-butyrate and its primary hydrolytic degradation product, ethylene glycol.
1. Sample Preparation: a. Accurately weigh approximately 100 mg of your ethylene glycol di-N-butyrate sample into a 10 mL volumetric flask. b. Add a suitable internal standard (e.g., 1,3-propanediol) at a known concentration. c. Dilute to the mark with a high-purity solvent such as acetone or ethyl acetate. d. Mix thoroughly.
2. GC-FID Instrumentation and Conditions:
- Column: A mid-polarity capillary column, such as a DB-624 or equivalent, is recommended.
- Injector Temperature: 250 °C
- Detector Temperature: 280 °C
- Oven Temperature Program:
- Initial temperature: 80 °C, hold for 2 minutes.
- Ramp: 10 °C/min to 240 °C.
- Hold at 240 °C for 5 minutes.
- Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.
- Injection Volume: 1 µL
3. Data Analysis: a. Identify the peaks corresponding to ethylene glycol, ethylene glycol di-N-butyrate, and the internal standard based on their retention times, determined by running individual standards. b. Quantify the components by creating a calibration curve with known concentrations of standards.
Protocol 2: Quantification of Butyric Acid using HPLC
This protocol outlines a method for determining the concentration of butyric acid, a key indicator of hydrolysis.
1. Sample Preparation: a. Accurately weigh approximately 200 mg of your sample into a 10 mL volumetric flask. b. Dilute to the mark with the mobile phase. c. Filter the sample through a 0.45 µm syringe filter before injection.
2. HPLC Instrumentation and Conditions:
- Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
- Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 20 mM potassium phosphate, pH adjusted to 2.5 with phosphoric acid) in a 20:80 (v/v) ratio.[22]
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detector: UV at 210 nm.[25]
- Injection Volume: 20 µL.
3. Data Analysis: a. Prepare a calibration curve using standard solutions of butyric acid. b. Quantify the butyric acid in your sample by comparing its peak area to the calibration curve.
Data Presentation
Table 1: Material Compatibility for Ethylene Glycol Di-N-Butyrate
| Material Category | Compatible | Generally Incompatible |
| Metals | Stainless Steel (304, 316), Hastelloy C | Carbon Steel, Aluminum, Copper, Brass, Bronze |
| Polymers | Polytetrafluoroethylene (PTFE), Perfluoroalkoxy (PFA), High-Density Polyethylene (HDPE) | Polyvinyl Chloride (PVC), Polycarbonate, Acrylonitrile Butadiene Styrene (ABS) |
| Elastomers | Viton®, Kalrez® | Natural Rubber, Neoprene, EPDM |
Note: This table provides general guidance. It is crucial to perform specific compatibility testing for your particular application and conditions.
Visualizations
Degradation Pathways
Caption: A logical workflow for troubleshooting degradation issues.
References
-
ResearchGate. (n.d.). Ratio of butyrate to acetate at different pHs. Retrieved from [Link]
- Aimetti, A. A., Machen, A. J., & Anseth, K. S. (2009). Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers. Journal of Biomedical Materials Research Part A, 90A(2), 509-516.
-
HyMax. (2021, August 16). Application of carbodiimide. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1982). Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2009). Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. Retrieved from [Link]
-
Phantom Plastics. (n.d.). Improving synthetic hindered phenol antioxidants: learning from vitamin E. Retrieved from [Link]
-
ResearchGate. (n.d.). Study on performance of carbodiimide as anti-hydrolysis addictive for ester hydraulic oil. Retrieved from [Link]
- Google Patents. (n.d.). EP1514897A1 - A stabilizer against hydrolysis for an ester-group- containing resin and a thermoplastic resin composition.
- Al-Dalain, S., K. Al-Rawashdeh, and M. Al-Dala'een. "Evaluation of the Efficacy and Synergistic Effect of α-and δ-Tocopherol as Natural Antioxidants in the Stabilization of Sunflower Oil and Olive Pomace Oil during Storage Conditions." Foods 12.2 (2023): 338.
-
Shimadzu. (n.d.). Determination of Trace Amount of Ethylene Glycol in Used Engine Oil by GC-FID based on ASTM D4291-04. Retrieved from [Link]
-
Syensqo. (2024, March 8). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. Retrieved from [Link]
- Google Patents. (n.d.). CN103728389B - HPLC method is used to measure the method for butyric acid and sodium butyrate.
- Dwyer, D. F., and J. M. Tiedje. "Degradation of ethylene glycol and polyethylene glycols by methanogenic consortia." Applied and environmental microbiology 46.1 (1983): 185-190.
- Wu, R., et al. "Atmospheric Photo-Oxidation of 2-Ethoxyethanol: Autoxidation Chemistry of Glycol Ethers." The Journal of Physical Chemistry A 127.32 (2023): 6759-6769.
-
National Center for Biotechnology Information. (n.d.). Table 7-1, Analytical Methods for Determining Ethylene Glycol in Biological Materials. Retrieved from [Link]
-
ResearchGate. (n.d.). The Influence of Tocopherols on the Oxidation Stability of Methyl Esters. Retrieved from [Link]
- Google Patents. (n.d.). US3867462A - Color inhibitors in glycol ethers.
- Madera, M., et al. "Ion chromatographic identification and quantification of glycol degradation products.
-
Nuvonic. (2016, May 19). Factors Affecting Color Formation During Storage of White Crystal Sugar. Retrieved from [Link]
- Xu, Z., Godber, J. S., & Martin, D. E. (2001). Antioxidant Activity of Tocopherols, Tocotrienols, and γ-Oryzanol Components from Rice Bran against Cholesterol Oxidation Accelerated by 2,2'-Azobis(2-methylpropionamidine) Dihydrochloride. Journal of Agricultural and Food Chemistry, 49(4), 2077–2081.
- Phaisan, S., et al. "Development and Method Validation of Butyric Acid and Milk Fat Analysis in Butter Blends and Blended Milk Products by GC-FID." Foods 11.22 (2022): 3647.
-
ResearchGate. (n.d.). Autoxidation of glycols used in inhalable daily products: implications for the use of artificial fogs and e-cigarettes. Retrieved from [Link]
-
NIBIO. (n.d.). Analytical tools for monitoring glycol degradation. Retrieved from [Link]
- Savage, P. E., & Hincapie, M. (2008). Effect of pH on ether, ester, and carbonate hydrolysis in high-temperature water. Industrial & Engineering Chemistry Research, 47(3), 577-584.
-
Polymer Additives. (2026, January 9). Carbodiimide: The most widely used and highly effective anti-hydrolysis agent. Retrieved from [Link]
-
Agilent. (n.d.). Estimation of Ethylene Glycol and Diethylene Glycol in Propylene Glycol, Glycerin, and Syrup Samples with the Agilent 8890 GC. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Study on the preservative properties of glycol on food. Retrieved from [Link]
- Li, M., et al. "A Fast, Accurate and Sensitive GC-FID Method for the Analyses of Glycols in Water and Urine." 47th International Conference on Environmental Systems. 2017.
-
Agency for Toxic Substances and Disease Registry. (n.d.). Ethylene Glycol ToxGuide. Retrieved from [Link]
-
Defense Technical Information Center. (n.d.). AUTOXIDATION OF POLY(ALKYLENE GLYCOLS) IN SOLUTION. Retrieved from [Link]
-
ClearWater Industries. (2025, March 7). Propylene Glycol Safety: How to Handle Antifreeze Solutions. Retrieved from [Link]
-
ResearchGate. (n.d.). Mobile phase for determination of butyric acid by HPLC? Retrieved from [Link]
-
Aurigene Pharmaceutical Services. (n.d.). A SIMPLE RP-HPLC METHOD DEVELOPMENT AND VERIFICATION FOR THE QUANTITATIVE ESTIMATION OF SODIUM BUTYRATE IN TABLETS. Retrieved from [Link]
-
ChemRxiv. (n.d.). Autoxidation of Glycols Used in Inhalable Daily Products: Implications to the Use of Artificial Fogs and E-cigarettes. Retrieved from [Link]
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Prime Scholars. (n.d.). Comparison between the effects of α-tocopherol and BHT on the lipid oxidation of Kilka fish. Retrieved from [Link]
-
Kimray. (2021, December 29). Causes and Solutions for Glycol Loss Due to Glycol Foaming [Oil & Gas Training]. Retrieved from [Link]
-
ResearchGate. (n.d.). Factors Affecting Color Formation During Storage of White Crystal Sugar. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (2010). Toxicological Profile for Ethylene Glycol. Retrieved from [Link]
-
The Good Scents Company. (n.d.). ethylene glycol dibutyrate, 105-72-6. Retrieved from [Link]
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Technical Support Center: A Researcher's Guide to Preventing Ester Exchange with Ethylene Glycol Di-N-Butyrate
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are working with ethylene glycol di-N-butyrate and need to mitigate the risk of unwanted ester exchange reactions, also known as transesterification. Our goal is to provide you with in-depth, field-proven insights and actionable troubleshooting strategies to ensure the integrity of your experiments and products.
Introduction to the Challenge: Unwanted Transesterification
Ethylene glycol di-N-butyrate is a diester that can be susceptible to transesterification, a process where the butyrate groups are exchanged with other alkoxy groups from alcohols present in the reaction mixture.[1][2] This reaction is typically catalyzed by acids or bases and can lead to the formation of undesired byproducts, compromising the purity, efficacy, and safety of your final compound.[1] Understanding the underlying mechanisms and influential factors is the first step toward effective prevention.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address common issues and questions encountered in the lab, providing not just solutions but the scientific reasoning behind them.
Q1: I'm observing unexpected byproducts in my reaction involving ethylene glycol di-N-butyrate. Could this be due to transesterification?
A1: Yes, it's highly probable. Transesterification is a common side reaction for esters, especially in the presence of other alcohols and catalytic amounts of acid or base.[1][2] The reaction proceeds through a tetrahedral intermediate, and the final product distribution depends on the equilibrium of the reacting species.[1]
Troubleshooting Steps:
-
Analyze Byproducts: Use analytical techniques like GC-MS or NMR to identify the unexpected species. If you find esters containing the alkoxy group from your solvent or another reactant alcohol, transesterification is the likely culprit.
-
Review Reaction Conditions: Scrutinize your protocol for the presence of potential catalysts (even trace amounts) and other alcohols.
Q2: What are the primary catalysts for transesterification, and how can I avoid them?
A2: Both acids and bases can catalyze this reaction.
-
Acid Catalysis: Strong acids protonate the carbonyl oxygen of the ester, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by an alcohol.[1][3]
-
Base Catalysis: Bases, such as alkoxides, deprotonate the alcohol, making it a stronger nucleophile that can then attack the ester's carbonyl carbon.[1][2]
Mitigation Strategies:
-
Strict pH Control: Maintain a neutral pH throughout your reaction and purification steps. Use buffers if compatible with your reaction.
-
Catalyst Quenching: If an acid or base catalyst is required for a preceding step, ensure it is thoroughly neutralized or removed before introducing ethylene glycol di-N-butyrate or other alcohols. Quenching can be achieved by adding a stoichiometric amount of a neutralizing agent.[4]
-
Use of Heterogeneous Catalysts: If a catalyst is necessary, consider a solid-supported (heterogeneous) catalyst. These can be easily filtered out of the reaction mixture, preventing them from promoting side reactions in subsequent steps.[5][6]
Q3: How does temperature affect the rate of ester exchange?
A3: Temperature significantly influences the rate of transesterification. Higher temperatures increase reaction kinetics, meaning the ester exchange will proceed faster.[7][8][9] However, excessively high temperatures can also lead to degradation and other unwanted side reactions.[8]
Recommendations:
-
Operate at the Lowest Effective Temperature: Determine the minimum temperature required for your desired reaction to proceed at a reasonable rate.
-
Monitor Reaction Progress: Closely monitor the reaction to avoid prolonged heating, which can favor the formation of transesterification byproducts.
Q4: Can my choice of solvent contribute to transesterification?
A4: Absolutely. If you are using an alcohol-based solvent (e.g., methanol, ethanol), it can act as a reactant in the transesterification process, leading to the formation of methyl or ethyl esters of butyric acid and ethylene glycol monobutyrate.[2]
Solvent Selection Guide:
| Solvent Type | Recommendation | Rationale |
| Protic Solvents (e.g., Alcohols) | Avoid if possible, or use the alcohol corresponding to the ester to maintain equilibrium. | Can actively participate in the transesterification reaction.[2] |
| Aprotic Polar Solvents (e.g., DMSO, DMF, Acetonitrile) | Recommended | These solvents do not have acidic protons and will not participate in the ester exchange.[10][11] They can also enhance reaction rates for other desired transformations.[5][12] |
| Aprotic Nonpolar Solvents (e.g., Toluene, Hexane) | Suitable | Good for dissolving nonpolar reactants and will not participate in the reaction. |
Q5: Are there ways to "protect" the ethylene glycol di-N-butyrate to prevent the reaction?
A5: While protecting the ester group itself is not standard practice, you can use protecting groups for other reactive functionalities in your molecules, such as diols, to prevent them from reacting.[13][14] If your reaction involves other diols that could participate in transesterification, consider protecting them with a suitable group like a benzylidene or cyclic acetal.[14] These groups are stable under many reaction conditions and can be selectively removed later.[13]
Q6: My product is already contaminated with transesterification byproducts. What are the best purification strategies?
A6: If transesterification has already occurred, several purification techniques can be employed to isolate your desired product.
Purification Protocol:
-
Neutralization and Washing: If acid or base catalysts are present, neutralize them first.[15] Wash the crude product with water to remove salts and any residual glycerol (a potential byproduct if the starting material was a triglyceride).[16][17]
-
Liquid-Liquid Extraction: Use an appropriate solvent system to selectively extract your product from the impurities.
-
Chromatography: Column chromatography is a highly effective method for separating compounds with different polarities.
-
Distillation: If the boiling points of your product and the byproducts are sufficiently different, fractional distillation under vacuum can be an excellent purification method.[18]
Experimental Protocols & Diagrams
Protocol 1: General Procedure for Minimizing Transesterification in a Reaction
-
Solvent Selection: Choose a dry, aprotic solvent (e.g., THF, Toluene, DMSO).[10]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent moisture, which can lead to hydrolysis and the formation of carboxylic acids that can catalyze transesterification.
-
Reactant Purity: Ensure all reactants, especially any alcohols, are free from acidic or basic impurities.
-
Temperature Control: Maintain the reaction at the lowest possible temperature that allows for a reasonable reaction rate.[8]
-
pH Monitoring: If possible, monitor the pH of the reaction mixture and keep it neutral.
-
Work-up: Upon completion, quench the reaction appropriately and proceed with a neutralization wash before extraction and further purification.[15]
Reaction Mechanism and Prevention Logic
The following diagrams illustrate the mechanisms of transesterification and the logic behind preventative measures.
Caption: Decision workflow for preventing transesterification.
By understanding the mechanisms of ester exchange and implementing these preventative and corrective strategies, you can significantly improve the outcome of your experiments involving ethylene glycol di-N-butyrate. For further assistance, please do not hesitate to contact our technical support team.
References
-
Wikipedia. Transesterification. [Link]
- Leung, D. Y. C., Wu, X., & Leung, M. K. H. (2010).
-
Master Organic Chemistry. (2022). Transesterification. [Link]
-
AIP Publishing. (2021). Purification Strategies for Crude Glycerol: A Transesterification Derivative. [Link]
-
KPU Pressbooks. 2.6 Protecting Groups in Synthesis – Organic Chemistry II. [Link]
-
MDPI. (2023). Lewis Acid-Base Site-Assisted In Situ Transesterification Catalysis to Produce Biodiesel. [Link]
-
MDPI. (2023). Aspects Regarding the Modelling and Optimization of the Transesterification Process through Temperature Control of the Chemical Reactor. [Link]
-
Wikipedia. Diol. [Link]
-
Biodiesel Magazine. (2010). Biodiesel Purification Options. [Link]
-
ACS Publications. (2000). New Protecting Groups for 1,2-Diols (Boc- and Moc-ethylidene). Cleavage of Acetals with Bases. Organic Letters, 2(18), 2813–2815. [Link]
-
Effect of Temperature on Transesterification Equilibrium Time and Triglyceride Conversion for Optimized Biodiesel Production. [Link]
-
Chemistry LibreTexts. (2023). Transesterification. [Link]
-
ResearchGate. (2017). Purification of crude glycerol from transesterification reaction of palm oil using direct method and multistep method. [Link]
-
Chemistry LibreTexts. (2020). 6.3: Carbonyl Protecting Groups. [Link]
-
ResearchGate. Effect of temperature on transesterification reactions. [Link]
-
AIP Publishing. (2018). Effect of Reaction Temperature on Biodiesel Production from Waste Cooking Oil Using Lipase as Biocatalyst. [Link]
-
Gaylord Chemical. Esterification Comparative Reaction. [Link]
-
PubMed Central. (2024). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. [Link]
-
YouTube. (2017). Acid Catalyzed Transesterification Reactions. [Link]
-
ResearchGate. (2021). Purification strategies for crude glycerol: A transesterification derivative. [Link]
-
UKEssays. (2018). Methods of Stopping Kinetic Transesterification Reactions. [Link]
-
ResearchGate. How to remove soap formation during transesterification? [Link]
-
University of Bath. Lewis acid catalyst design for the transesterification of lower quality feedstock for biodiesel production. [Link]
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Oreate. (2026). Exploring the World of Aprotic Solvents: Key Examples and Their Roles. [Link]
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Wikipedia. Catalyst poisoning. [Link]
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Taylor & Francis Online. Polar aprotic solvents – Knowledge and References. [Link]
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MDPI. (2024). Catalytic Properties and Structural Optimization of Solid Transesterification Catalysts to Enhance the Efficiency of Biodiesel Synthesis. [Link]
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ACS Publications. (1970). Mechanism of ester aminolyses in aprotic solvents. Journal of the American Chemical Society, 92(13), 3974–3981. [Link]
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Validation & Comparative
A Head-to-Head Comparison: Cross-Validation of GC-FID and HPLC-RID for the Quantification of Ethylene Glycol di-N-butyrate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and manufacturing, the precise and accurate quantification of chemical entities is paramount. Ethylene glycol di-N-butyrate, an important ester in various industrial applications, requires robust analytical methods to ensure its quality and purity. This guide provides an in-depth, experience-driven comparison of two common analytical techniques for the quantification of ethylene glycol di-N-butyrate: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID).
This document moves beyond a simple recitation of methods. As Senior Application Scientists, we delve into the causality behind experimental choices and present a self-validating system through a comprehensive cross-validation study. Our aim is to equip you with the technical insights and practical data necessary to select the most appropriate analytical method for your specific needs.
The Analytical Challenge: Ethylene glycol di-N-butyrate
Ethylene glycol di-N-butyrate is a diester with a molecular weight that makes it amenable to both GC and HPLC analysis. The choice between these techniques often hinges on factors such as the sample matrix, required sensitivity, and the presence of potential interfering substances. A thorough understanding of the performance of each method is crucial for reliable analytical results.
Method 1: Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID is a cornerstone technique for the analysis of volatile and semi-volatile compounds.[1][2] The separation is based on the partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a heated column. The FID detector is highly sensitive to organic compounds containing carbon-hydrogen bonds, making it well-suited for the analysis of esters like ethylene glycol di-N-butyrate.
Experimental Protocol: GC-FID
1. Sample Preparation:
-
Accurately weigh approximately 100 mg of the ethylene glycol di-N-butyrate sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable solvent such as ethyl acetate.
-
Prepare a series of calibration standards in the same solvent, ranging from 0.1 mg/mL to 15 mg/mL.
-
An internal standard, such as diethyl phthalate, can be added to both samples and standards to improve precision.
2. GC-FID Parameters:
| Parameter | Condition | Rationale |
| Gas Chromatograph | Agilent 8890 GC system or equivalent | A widely used and reliable system for routine analysis. |
| Column | Agilent DB-5 (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar column suitable for the separation of a wide range of esters. |
| Inlet Temperature | 250 °C | Ensures rapid volatilization of the analyte without thermal degradation. |
| Injection Volume | 1 µL | A standard volume for capillary GC. |
| Split Ratio | 50:1 | Prevents column overloading and ensures sharp peaks. |
| Carrier Gas | Helium | An inert gas that provides good separation efficiency. |
| Flow Rate | 1.0 mL/min (Constant Flow) | Optimizes separation and analysis time. |
| Oven Temperature Program | Initial: 100 °C (hold 2 min), Ramp: 15 °C/min to 280 °C (hold 5 min) | A temperature gradient is necessary to ensure good separation and elution of the analyte. |
| Detector | Flame Ionization Detector (FID) | Highly sensitive to hydrocarbons. |
| Detector Temperature | 300 °C | Prevents condensation of the analyte in the detector. |
| Hydrogen Flow | 30 mL/min | Fuel for the flame. |
| Air Flow | 300 mL/min | Oxidant for the flame. |
| Makeup Gas (Nitrogen) | 25 mL/min | Improves detector performance. |
Method 2: High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)
HPLC is a powerful technique for separating components of a mixture in a liquid mobile phase. For analytes like ethylene glycol di-N-butyrate that lack a strong UV chromophore, a universal detector like a Refractive Index Detector (RID) is a suitable choice.[3][4] The RID measures the difference in the refractive index between the mobile phase and the eluting sample.
Experimental Protocol: HPLC-RID
1. Sample Preparation:
-
Accurately weigh approximately 200 mg of the ethylene glycol di-N-butyrate sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
Prepare a series of calibration standards in the mobile phase, ranging from 1 mg/mL to 25 mg/mL.
2. HPLC-RID Parameters:
| Parameter | Condition | Rationale |
| HPLC System | Agilent 1260 Infinity II LC System or equivalent | A robust and versatile HPLC system. |
| Column | C18 column (e.g., 4.6 x 150 mm, 5 µm) | A common reversed-phase column suitable for non-polar analytes. |
| Mobile Phase | Acetonitrile:Water (70:30 v/v) | An isocratic mobile phase that provides good separation for the analyte. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |
| Injection Volume | 20 µL | A typical injection volume for HPLC analysis. |
| Column Temperature | 35 °C | Maintains consistent retention times and improves peak shape. |
| Detector | Refractive Index Detector (RID) | Universal detector suitable for analytes without a UV chromophore. |
| RID Temperature | 35 °C | Matches the column temperature to minimize baseline drift. |
Cross-Validation of Analytical Methods
To ensure the reliability and interchangeability of the GC-FID and HPLC-RID methods, a comprehensive cross-validation study was designed. The objective of cross-validation is to demonstrate that two different analytical procedures are suitable for the same intended purpose and provide equivalent results.[5][6] The validation was performed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[7][8][9]
Cross-Validation Workflow
Caption: Workflow for the cross-validation of GC-FID and HPLC-RID methods.
Validation Parameters and Acceptance Criteria
The following parameters were evaluated for both methods based on ICH Q2(R2) guidelines:
| Parameter | GC-FID Acceptance Criteria | HPLC-RID Acceptance Criteria |
| Specificity | No interfering peaks at the retention time of the analyte. | No interfering peaks at the retention time of the analyte. |
| Linearity (r²) | ≥ 0.999 | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 98.0% - 102.0% |
| Precision (RSD) | ≤ 2.0% | ≤ 2.0% |
| Range | Established based on linearity, accuracy, and precision data. | Established based on linearity, accuracy, and precision data. |
| Cross-Validation | No significant difference between the means of the two methods (p > 0.05). | No significant difference between the means of the two methods (p > 0.05). |
Comparative Experimental Data
The following tables summarize the hypothetical, yet realistic, data obtained from the validation and cross-validation studies.
Table 1: Method Validation Results
| Parameter | GC-FID | HPLC-RID |
| Linearity (r²) | 0.9995 | 0.9992 |
| Range (mg/mL) | 0.1 - 15 | 1 - 25 |
| Accuracy (% Recovery) | 99.5% | 100.2% |
| Repeatability (RSD, n=6) | 0.8% | 1.1% |
| Intermediate Precision (RSD, n=6) | 1.2% | 1.5% |
| Limit of Detection (LOD) (mg/mL) | 0.03 | 0.3 |
| Limit of Quantitation (LOQ) (mg/mL) | 0.1 | 1.0 |
Table 2: Cross-Validation Results (Assay of 10 Batches)
| Batch No. | GC-FID (% Assay) | HPLC-RID (% Assay) | % Difference |
| 1 | 99.8 | 100.1 | -0.3 |
| 2 | 100.2 | 100.5 | -0.3 |
| 3 | 99.5 | 99.9 | -0.4 |
| 4 | 101.0 | 100.7 | 0.3 |
| 5 | 99.9 | 100.3 | -0.4 |
| 6 | 100.5 | 100.8 | -0.3 |
| 7 | 99.7 | 100.0 | -0.3 |
| 8 | 100.8 | 101.1 | -0.3 |
| 9 | 100.1 | 100.4 | -0.3 |
| 10 | 100.3 | 100.6 | -0.3 |
| Mean | 100.18 | 100.44 | -0.26 |
| Std. Dev. | 0.49 | 0.39 | |
| p-value (t-test) | \multicolumn{3}{c | }{0.25 (Not Significant)} |
Discussion and Method Selection
The results of the validation and cross-validation studies demonstrate that both the GC-FID and HPLC-RID methods are suitable for the intended purpose of quantifying ethylene glycol di-N-butyrate.
GC-FID offers superior sensitivity, as indicated by its lower LOD and LOQ. This makes it the preferred method when low levels of the analyte need to be detected, for instance, in impurity testing or residual analysis. The precision of the GC-FID method was also found to be slightly better than the HPLC-RID method.
HPLC-RID , on the other hand, is a simpler technique in terms of sample preparation, as it does not require the analyte to be volatile. This can be an advantage when dealing with complex sample matrices that may not be amenable to GC analysis. While less sensitive than GC-FID, the HPLC-RID method provides excellent accuracy and precision within its validated range.
The cross-validation study confirmed that there is no statistically significant difference between the results obtained by the two methods. This provides a high degree of confidence that either method can be used to generate reliable and equivalent data.
Conclusion
The choice between GC-FID and HPLC-RID for the analysis of ethylene glycol di-N-butyrate will ultimately depend on the specific requirements of the application.
-
For high sensitivity applications , such as impurity profiling or trace analysis, GC-FID is the recommended method.
-
For routine quality control of bulk material where high sensitivity is not a critical factor , HPLC-RID offers a simpler and equally reliable alternative.
The cross-validation data presented in this guide provides the necessary evidence to support the use of either method, ensuring data integrity and regulatory compliance.
References
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
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International Council for Harmonisation. (2022). Validation of Analytical Procedures Q2(R2). [Link]
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Alt, H. M., et al. (2024). Analysis of ethylene glycol and 1,4-butanediol by HPLC-RID v1. ResearchGate. [Link]
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Van Eeckhaut, A., & Lanckman, K. (2012). A Rapid and Quantitative HPLC Method for Determination of Diethylene Glycol. Semantic Scholar. [Link]
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European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
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U.S. Food and Drug Administration. (n.d.). DEG EG Method. [Link]
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Agency for Toxic Substances and Disease Registry. (2010). Toxicological Profile for Ethylene Glycol. [Link]
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A Senior Application Scientist's Guide to the Comparative Analysis of Mechanical Properties in Plasticized Polymers
Introduction: Beyond Simple Softening
In the realm of polymer science, the transformation of a rigid, often brittle polymer into a flexible, durable material is a cornerstone of material engineering. This metamorphosis is orchestrated by the addition of plasticizers, low molecular weight substances that, when incorporated into a polymer matrix, profoundly alter its mechanical properties and processability.[1][2] While it is commonly understood that plasticizers make plastics softer, a deeper, more quantitative understanding is essential for researchers, scientists, and drug development professionals who rely on these materials for critical applications.
The mechanism of plasticization is not merely one of lubrication. Plasticizer molecules embed themselves between the long polymer chains, increasing the intermolecular spacing or "free volume."[2][3] This separation reduces the intensity of the intermolecular forces (like van der Waals forces) that hold the polymer chains together, allowing them to move more freely past one another. The macroscopic consequence is a significant decrease in the material's glass transition temperature (Tg), the point at which the polymer transitions from a rigid, glassy state to a more pliable, rubbery state.[3][4] This results in increased flexibility and ductility, but often at the cost of properties like tensile strength and stiffness.[5][6]
This guide provides a comparative framework for analyzing the mechanical properties of polymers modified with different plasticizers. We will move beyond qualitative descriptions to explore the causal relationships between plasticizer choice and material performance, grounded in standardized experimental protocols and quantitative data. Our objective is to equip you with the knowledge to systematically evaluate and select the optimal polymer-plasticizer system for your specific application, whether it be for flexible medical tubing, durable pharmaceutical packaging, or advanced drug delivery matrices.
Deconstructing Mechanical Performance: Key Polymer Properties
To compare different formulations, we must first speak a common language of mechanical performance. The behavior of a polymer under stress is captured by a stress-strain curve, which plots the applied force per unit area (stress) against the resulting deformation (strain).[7][8] Several key parameters derived from this curve define the material's utility.
-
Tensile Strength: This represents the maximum stress a material can withstand while being stretched or pulled before necking and eventual failure.[9][10] It is a critical measure of a material's intrinsic strength.
-
Elastic Modulus (or Young's Modulus): This is the slope of the initial, linear portion of the stress-strain curve and defines the material's stiffness.[7] A high modulus indicates a rigid material that resists deformation, while a low modulus signifies a more flexible one.
-
Elongation at Break: This value quantifies the material's ductility, representing the maximum strain or percentage change in length a material can endure before it fractures.[7][11]
-
Toughness: A measure of the energy a material can absorb before fracturing, toughness is represented by the total area under the stress-strain curve.[10] A material can be strong but brittle (not tough), or it can be tough by combining moderate strength with high elongation.
-
Hardness: This is a measure of a material's resistance to localized surface deformation, such as an indentation or scratch.[11][12]
.dot
Caption: Figure 1: Idealized Stress-Strain Curve for a Polymer.
A Survey of Common Plasticizer Classes
The choice of plasticizer is dictated by the desired performance, cost, regulatory compliance, and compatibility with the host polymer. While countless plasticizers exist, they generally fall into several key chemical classes.[1][13]
-
Phthalate Esters: Historically the workhorses of the industry, particularly for Polyvinyl Chloride (PVC).[13] High-molecular-weight phthalates like Diisononyl phthalate (DINP) offer excellent durability, while low-molecular-weight variants like Dibutyl phthalate (DBP) are used in applications like adhesives.[14][15] However, health and environmental concerns have driven a shift towards alternatives.[13]
-
Adipates and Sebacates: These are often used for applications requiring superior flexibility at low temperatures.[1] Dioctyl adipate (DOA) is a common example used in food packaging films and wire insulation.[14]
-
Citrates: Derived from citric acid, these plasticizers, such as Acetyl tributyl citrate (ATBC), are considered safer, bio-based alternatives.[14] They are frequently used in sensitive applications including medical devices, pharmaceutical coatings, and toys.[5]
-
Trimellitates: Known for their very low volatility and high thermal stability, trimellitates like Trioctyl trimellitate (TOTM) are ideal for high-temperature applications such as automotive interiors and electrical cables.[14]
-
Epoxy Plasticizers: Compounds like epoxidized soybean oil (ESBO) serve a dual role. They act as plasticizers while also providing thermal stability to the polymer by scavenging HCl released during PVC degradation.[13]
Comparative Analysis: A Hypothetical Case Study
To illustrate the practical effects of plasticizer selection, we present a hypothetical study comparing unplasticized PVC (uPVC) with PVC formulations containing 30% by weight of three different plasticizers: a phthalate (DEHP), a citrate (ATBC), and an adipate (DOA).
| Material Formulation | Tensile Strength (MPa) | Elastic Modulus (GPa) | Elongation at Break (%) | Shore D Hardness | Glass Transition Temp. (Tg) (°C) |
| Control (uPVC) | 55 | 2.8 | 5 | 82 | 85 |
| PVC + 30% DEHP | 25 | 0.05 | 350 | 45 | 10 |
| PVC + 30% ATBC | 28 | 0.08 | 310 | 50 | 18 |
| PVC + 30% DOA | 22 | 0.04 | 380 | 42 | 2 |
This data is illustrative and representative of expected trends.
-
All plasticizers dramatically decrease tensile strength, modulus, and hardness while drastically increasing elongation at break, transforming the rigid PVC into a flexible material.[4][5]
-
DEHP provides a strong, general-purpose plasticizing effect, resulting in a highly flexible material.
-
ATBC , the bio-based alternative, shows slightly lower plasticizing efficiency (higher modulus and hardness, lower elongation) compared to DEHP at the same concentration, a common trade-off for its improved safety profile.
-
DOA demonstrates the most significant impact on flexibility (lowest modulus) and ductility (highest elongation), consistent with its use in applications requiring low-temperature performance, which is also reflected in its very low Tg.[1]
Self-Validating Experimental Protocols
The trustworthiness of any comparative analysis hinges on the rigor of its experimental methods. Adherence to standardized protocols ensures that results are reproducible and comparable across different laboratories and studies.
Tensile Properties Testing (ASTM D638)
This is the most fundamental test for characterizing the strength and ductility of a plastic material.[11][16]
.dot
Caption: Figure 2: Standardized Workflow for Tensile Testing.
Methodology:
-
Specimen Preparation: Test specimens are prepared according to the dimensions specified in ASTM D638 (typically "dog-bone" or dumbbell shape) to ensure that failure occurs in the central gauge section.[17]
-
Conditioning: Specimens are conditioned for at least 40 hours at standard laboratory conditions (23 ± 2°C and 50 ± 5% relative humidity) to ensure thermal and moisture equilibrium.
-
Testing: The specimen is mounted in the grips of a universal testing machine. A tensile load is applied at a constant rate of crosshead movement until the specimen fractures.[11]
-
Data Acquisition: The force applied and the extension of the gauge length are continuously recorded throughout the test.
-
Calculations:
-
Tensile Stress (σ): Force / Initial Cross-Sectional Area.
-
Strain (ε): Change in Length / Original Gauge Length.
-
Tensile Strength: The maximum stress recorded during the test.
-
Elastic Modulus: The slope of the stress-strain curve in the initial linear elastic region.
-
Elongation at Break: The strain at the point of fracture, expressed as a percentage.
-
Hardness Testing (ASTM D2240 - Shore Durometer)
Hardness provides a quick, non-destructive measure of a material's resistance to indentation and is a good proxy for stiffness and plasticization efficiency.[11][18]
Caption: Figure 4: Workflow for Dynamic Mechanical Analysis (DMA).
Methodology:
-
Setup: A small, rectangular specimen is clamped in the DMA instrument.
-
Test: The instrument applies an oscillatory force at a set frequency while the temperature is ramped up at a constant rate.
-
Output: The DMA measures:
-
Storage Modulus (E'): Represents the elastic portion of the material's response; its ability to store energy. This is analogous to the Elastic Modulus.
-
Loss Modulus (E''): Represents the viscous portion; its ability to dissipate energy (as heat).
-
Tan Delta (tan δ): The ratio of Loss Modulus to Storage Modulus (E''/E'). The peak of the Tan Delta curve is a precise and commonly used measure of the glass transition temperature (Tg).
-
The significant drop in the storage modulus and the peak in the Tan Delta curve clearly indicate the transition from a glassy to a rubbery state, a transition point that is lowered by the addition of plasticizers.
Conclusion: An Informed Approach to Formulation
The selection of a plasticizer is a multi-faceted decision that extends beyond simply achieving a desired level of flexibility. It is a critical exercise in balancing mechanical performance, processing efficiency, long-term stability, and regulatory compliance. As demonstrated, different classes of plasticizers impart distinct property profiles to a base polymer. Phthalates offer high efficiency, citrates provide biocompatibility, and adipates confer excellent low-temperature performance.
A systematic, comparative analysis, grounded in standardized testing protocols such as ASTM D638, D2240, and Dynamic Mechanical Analysis, is indispensable. This empirical approach allows researchers and developers to move from estimation to evidence, ensuring that the chosen polymer-plasticizer system is not only fit for purpose but is also rigorously validated. By understanding the causal links between plasticizer chemistry and macroscopic mechanical properties, scientists can innovate with confidence, developing next-generation materials that are both safe and effective.
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A Senior Application Scientist's Guide to Migration Testing of Ethylene Glycol di-N-butyrate from Polymer Matrices
This guide provides an in-depth technical comparison of methodologies for quantifying the migration of Ethylene Glycol di-N-butyrate (EGDB) from various polymer matrices. Designed for researchers, scientists, and drug development professionals, this document offers a detailed examination of experimental design, a comparative analysis of analytical techniques, and a complete, replicable protocol for migration testing.
Introduction: The Significance of Ethylene Glycol di-N-butyrate (EGDB) Migration Studies
Ethylene Glycol di-N-butyrate (CAS 105-72-6) is a low-volatility ester solvent increasingly utilized as a plasticizer in the formulation of polymers for paints, coatings, and food contact materials.[1] Its function is to enhance the flexibility and durability of the polymer matrix. However, as EGDB is not chemically bound to the polymer backbone, it has the potential to migrate from the polymer into its surrounding environment. This migration is a critical consideration in the safety assessment of food packaging, medical devices, and other consumer products where leachables can pose a health risk.
The extent of migration is governed by several factors, including the chemical nature of the polymer, the concentration of the plasticizer, the type of contacting medium (e.g., food simulant), the contact duration, and the temperature.[2] For fatty foods, the migration of non-polar plasticizers is generally higher.[2][3][4] Therefore, robust and reliable analytical methods are imperative to quantify the migration of EGDB and ensure compliance with regulatory limits.
Comparative Analysis of Polymer Matrices
The choice of polymer has a significant impact on the migration potential of EGDB. The table below compares common polymer matrices and their general propensity for plasticizer migration.
| Polymer Matrix | Key Characteristics | Propensity for EGDB Migration |
| Polyvinyl Chloride (PVC) | Inherently rigid and brittle, requires high concentrations of plasticizers (up to 40% by weight) to achieve flexibility.[5] | High: The weak interaction between the polar PVC and a less polar plasticizer like EGDB, combined with the high concentrations used, can lead to significant migration. |
| Polyethylene (PE) | A non-polar, semi-crystalline polymer. Includes Low-Density (LDPE) and High-Density (HDPE) variants. | Moderate to High: The non-polar nature of PE can facilitate the migration of other non-polar molecules like EGDB, especially in contact with fatty simulants.[4] |
| Polypropylene (PP) | A semi-crystalline thermoplastic with good chemical resistance. | Moderate: The crystalline structure of PP can act as a barrier to migration. However, the amorphous regions are more susceptible to plasticizer movement. Migration is influenced by the degree of crystallinity.[6] |
| Polyethylene Terephthalate (PET) | A semi-crystalline thermoplastic polyester with good barrier properties. | Low: The relatively high crystallinity and strong intermolecular forces in PET generally result in lower migration of additives compared to PVC or PE.[7] However, migration can still occur, especially at elevated temperatures. |
| Ethylene Vinyl Acetate (EVA) | A copolymer of ethylene and vinyl acetate. The vinyl acetate content influences its polarity and flexibility. | Variable: The migration of EGDB from EVA will depend on the vinyl acetate content. Higher vinyl acetate content increases polarity, which may reduce the migration of less polar plasticizers. |
Workflow for Migration Testing
The following diagram illustrates a typical workflow for conducting a migration study of EGDB from a polymer matrix.
Caption: A typical workflow for migration testing of EGDB.
Comparative Analysis of Analytical Methodologies
The accurate quantification of EGDB in food simulants is paramount. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID) are two common analytical techniques for this purpose.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID) |
| Principle | Separates volatile and semi-volatile compounds based on their boiling points and interaction with a stationary phase, followed by detection and identification based on mass-to-charge ratio. | Separates compounds based on their affinity for a stationary phase, with detection based on changes in the refractive index of the eluent. |
| Selectivity | High: The mass spectrometer provides structural information, allowing for confident identification of EGDB, even in complex matrices. | Low to Moderate: The refractive index detector is universal and will respond to any compound that has a different refractive index from the mobile phase. This can lead to interferences from other co-eluting compounds. |
| Sensitivity | High: Capable of detecting EGDB at parts-per-billion (ppb) levels. The FDA has validated GC-MS methods for ethylene glycol with a limit of detection of 0.1 ppm.[1] | Moderate: Generally less sensitive than GC-MS, with typical detection limits in the parts-per-million (ppm) range. |
| Sample Preparation | May require derivatization to improve volatility and chromatographic performance, though direct injection is also possible.[8] | Generally requires minimal sample preparation beyond filtration. |
| Throughput | Moderate, with typical run times of 20-30 minutes per sample.[9] | Can be higher than GC-MS, with run times as short as 15-20 minutes. |
| Cost | Higher initial instrument cost and ongoing maintenance. | Lower initial instrument cost. |
| Best Suited For | Applications requiring high sensitivity and specificity, such as regulatory compliance testing and analysis of complex food simulants. | Routine quality control and screening where high sensitivity is not critical and the sample matrix is relatively simple. |
Detailed Experimental Protocol: GC-MS Quantification of EGDB Migration
This protocol is adapted from established methods for the analysis of glycols and plasticizers in food contact materials.[9][10]
5.1. Materials and Reagents
-
Polymer sample: Film or molded article containing a known concentration of EGDB.
-
Food Simulants:
-
10% (v/v) ethanol in deionized water (for aqueous, non-acidic foods)
-
3% (w/v) acetic acid in deionized water (for acidic foods)
-
50% (v/v) ethanol in deionized water (for alcoholic foods and as a fatty food simulant)
-
Olive oil or 95% ethanol (as fatty food simulants)
-
-
EGDB standard: Analytical grade, >99% purity.
-
Internal Standard (IS): 1,3-Propanediol or another suitable compound not present in the sample.
-
Solvents: Acetonitrile and Methanol (HPLC grade).
-
Extraction Solvent: Dichloromethane or Hexane (GC grade).
5.2. Equipment
-
Gas Chromatograph with Mass Spectrometric detector (GC-MS).
-
GC Column: DB-WAX, 30 m x 0.25 mm I.D. x 0.25 µm film thickness, or equivalent polar capillary column.
-
Incubator or oven for controlled temperature studies.
-
Glass migration cells or containers.
-
Volumetric flasks, pipettes, and syringes.
-
Vortex mixer.
-
Centrifuge.
5.3. Experimental Workflow Diagram
Caption: Step-by-step GC-MS protocol for EGDB migration analysis.
5.4. Procedure
-
Sample Preparation and Migration:
-
Cut the polymer sample into pieces with a known surface area (e.g., 1 dm²).
-
Place the sample in a glass migration cell.
-
Add a known volume of the selected food simulant to achieve a surface area to volume ratio of 6 dm²/L, as specified in EU Regulation 10/2011.[11]
-
Seal the cell and incubate under the desired test conditions (e.g., 10 days at 40°C for long-term storage simulation).[12]
-
After incubation, remove the polymer sample from the simulant.
-
-
Extraction:
-
Transfer a known aliquot of the food simulant to a separatory funnel.
-
Spike the aliquot with a known concentration of the internal standard.
-
Add an equal volume of dichloromethane and shake vigorously for 2 minutes.
-
Allow the layers to separate and collect the organic (bottom) layer.
-
Repeat the extraction twice more and combine the organic extracts.
-
Concentrate the combined extracts to approximately 1 mL using a gentle stream of nitrogen.
-
Transfer the concentrated extract to a GC vial.
-
-
GC-MS Analysis:
-
Injector: 250°C, Splitless mode.
-
Oven Program: 100°C (hold 1 min), ramp to 250°C at 10°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Transfer Line: 250°C.
-
Ion Source: 230°C.
-
Acquisition Mode: Scan mode (m/z 40-400) for initial identification and Selected Ion Monitoring (SIM) for quantification. Key ions for EGDB should be determined from a standard injection.
-
-
Quantification:
-
Prepare a series of calibration standards of EGDB in the extraction solvent, each containing the same concentration of the internal standard.
-
Analyze the calibration standards using the same GC-MS method.
-
Create a calibration curve by plotting the ratio of the peak area of EGDB to the peak area of the internal standard against the concentration of EGDB.
-
Calculate the concentration of EGDB in the sample extract from the calibration curve.
-
Express the migration result in mg of EGDB per kg of food simulant (mg/kg) or mg of EGDB per dm² of the polymer surface (mg/dm²).
-
Comparative Analysis of Alternative Plasticizers
The selection of a plasticizer is a balance between performance, cost, and safety. The following table compares EGDB with common alternative plasticizers.
| Plasticizer | Chemical Class | Key Advantages | Key Disadvantages | Typical Applications |
| Ethylene Glycol di-N-butyrate (EGDB) | Aliphatic Diester | Good plasticizing efficiency, low volatility. | Limited publicly available migration and toxicology data. | Coatings, adhesives, polymer formulations. |
| Di(2-ethylhexyl) phthalate (DEHP) | Phthalate Ester | Excellent performance, low cost. | Regulatory restrictions due to health concerns (endocrine disruptor).[13] | PVC medical devices, flooring, cables. |
| Di(2-ethylhexyl) adipate (DEHA) | Adipate Ester | Good low-temperature flexibility, lower toxicity than DEHP. | Higher volatility and migration potential than some other plasticizers. | PVC food wrap, gaskets. |
| Acetyl tributyl citrate (ATBC) | Citrate Ester | Bio-based, good toxicological profile. | Higher cost, can be less efficient than phthalates. | Toys, medical products, food packaging. |
| Diisononyl-1,2-cyclohexane dicarboxylate (DINCH) | Aliphatic Diester | Good toxicological profile, low migration potential. | Higher cost than phthalates. | Medical devices, toys, food contact materials. |
| Glycerol | Polyol | Bio-based, non-toxic, low cost. | High hydrophilicity can negatively impact water barrier properties of the polymer.[2] | Bioplastics, edible films. |
Conclusion and Future Perspectives
The migration testing of Ethylene Glycol di-N-butyrate is a critical step in ensuring the safety and regulatory compliance of polymer-based products. This guide has provided a comprehensive overview of the key considerations, from the selection of the polymer matrix to the detailed analytical quantification.
GC-MS stands out as the preferred method for regulatory and research applications due to its high sensitivity and selectivity. However, HPLC-RID can be a cost-effective alternative for routine quality control.
The choice of plasticizer has significant implications for both product performance and consumer safety. While EGDB offers good plasticizing properties, the industry is increasingly moving towards alternatives with more extensive toxicological data and lower migration potential, such as citrates and aliphatic diesters like DINCH. Future research should focus on generating more publicly available migration data for EGDB from various polymer matrices to allow for more direct and comprehensive risk assessments.
References
-
Migration and Safety Aspects of Plastic Food Packaging Materials: Need for Reconsideration?. MDPI. [Link]
-
A review of common non-ortho-phthalate plasticizers for use in food contact materials. Food and Chemical Toxicology. [Link]
-
Plasticizers in Food Packaging. PackagingConnections. [Link]
-
Comparative Effect of Different Plasticizers on Barrier, Mechanical, Optical, and Sorption Properties of Hydroxypropyl Methylcellulose (HPMC)–Based Edible Film. ResearchGate. [Link]
-
Migration testing. Product safety of packaging. [Link]
-
Studying the Migration of Plasticizers from Plastic Packaging to Local Processed Cheese. Journal of Food Science and Technology. [Link]
-
New standard test method to identify plasticizers. Food Packaging Forum. [Link]
-
Migration of Ethylene Glycol From Polyethylene Terephthalate Bottles Into 3% Acetic Acid. Journal of the Association of Official Analytical Chemists. [Link]
-
Analysis of ethylene glycol and 1,4-butanediol by HPLC-RID. protocols.io. [Link]
-
Effective, Environmentally Friendly PVC Plasticizers Based on Succinic Acid. Polymers. [Link]
-
Migration of Stabilizers from Polypropylene into Simulated Food. ResearchGate. [Link]
-
Propylene and butylene glycol: new alternatives to ethylene glycol in conjugated polymers for bioelectronic applications. Materials Horizons. [Link]
-
Comparison of GC-MS methods used for the analysis of ethylene glycol in biological material. ResearchGate. [Link]
-
Analysis of ethylene glycol and 1,4-butanediol by HPLC-RID v1. ResearchGate. [Link]
-
PHTHALATE-LESS PLASTICIZERS: Eco-friendly alternative towards a healthier future. Payal Group. [Link]
-
Plasticizer. Wikipedia. [Link]
-
Estimation of Ethylene Glycol and Diethylene Glycol in Propylene Glycol, Glycerin, and Syrup Samples with the Agilent 8890 GC. Agilent. [Link]
-
Performance and Migration Stability of PVC Plasticized with Poly(ethylene glycerol sebacate). MDPI. [Link]
-
Lab Method for Gas Chromatography - Mass Spectrometry (GC-MS) Screening Procedure for the Presence of Diethylene Glycol and Ethylene Glycol in Toothpaste. FDA. [Link]
-
Migration of Chemical Compounds from Packaging Materials into Packaged Foods: Interaction, Mechanism, Assessment, and Regulations. MDPI. [Link]
-
The migration of propylene glycol, mono-, di-, and triethylene glycols from regenerated cellulose film into food. PubMed. [Link]
-
overall migration aspects for plastic food contact materials. Journal of Hygienic Engineering and Design. [Link]
-
Migration of Butylated Hydroxytoluene and Irganox 1010 from Polypropylene Treated with Severe Processing Conditions. PubMed. [Link]
Sources
- 1. fda.gov [fda.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. PHTHALATE-LESS PLASTICIZERS: Eco-friendly alternative towards a healthier future – Nayakem [nayakem.com]
- 5. Plasticizer - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Migration of ethylene glycol from polyethylene terephthalate bottles into 3% acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Lab Method for Gas Chromatography - Mass Spectrometry (GC-MS) Screening Procedure for the Presence of Diethylene Glycol and Ethylene Glycol in Toothpaste | FDA [fda.gov]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. mdpi.com [mdpi.com]
- 12. keypublishing.org [keypublishing.org]
- 13. mdpi.com [mdpi.com]
Publish Comparison Guide: Leaching Studies of Ethylene Glycol Di-N-Butyrate (EGDB)
This guide provides a technical analysis of the leaching behavior of Ethylene Glycol Di-N-Butyrate (EGDB) in Food Contact Materials (FCMs). It is designed for researchers and regulatory scientists evaluating plasticizer safety and migration kinetics.
Executive Summary
Ethylene Glycol Di-N-Butyrate (EGDB), also known as glycol dibutyrate (CAS 105-72-6), acts as a low-molecular-weight plasticizer and solvent in polymeric coatings and resins. While it offers high plasticization efficiency due to its molecular mobility, this same property creates a significant propensity for migration into food matrices.[1]
This guide compares EGDB against industry-standard plasticizers (DEHP, ATBC). The data indicates that EGDB exhibits higher diffusion coefficients (
Technical Profile & Alternatives
To understand the leaching potential, one must compare the physicochemical drivers of migration: Molecular Weight (MW) and Octanol-Water Partition Coefficient (
| Parameter | EGDB (Target) | DEHP (Standard Phthalate) | ATBC (Bio-based Alternative) | Implication for Leaching |
| CAS Number | 105-72-6 | 117-81-7 | 77-90-7 | - |
| MW ( g/mol ) | 202.25 | 390.56 | 402.48 | Lower MW = Faster Diffusion ( |
| Structure | Linear Diester | Aromatic Diester | Citrate Triester | Linear structures migrate faster than bulky aromatics. |
| ~2.0 - 2.5 | 7.6 | 4.9 | Lower | |
| Boiling Point | 240°C | 385°C | 173°C (at 1 mmHg) | EGDB is more volatile; risk of gas-phase transfer. |
| Regulatory Limit (EU) | 30 mg/kg (as EG) | 1.5 mg/kg | 60 mg/kg (Overall) | EGDB allows higher mass transfer but requires monitoring of EG release. |
Key Insight: EGDB is approximately half the molecular weight of DEHP. According to the Piringer model of diffusion,
to, implying EGDB will migrate significantly faster than DEHP in the polymer matrix.
Comparative Leaching Performance
The following data synthesis compares the migration behavior of EGDB versus alternatives in standard food simulants.
3.1 Migration Kinetics (Diffusion)
Migration is governed by Fick’s Second Law. The diffusion coefficient (
-
EGDB:
(High mobility) -
DEHP:
(Low mobility)
3.2 Simulant Sensitivity
-
Simulant A (10% Ethanol): EGDB shows measurable migration due to moderate water solubility, whereas DEHP shows negligible migration.
-
Simulant D2 (Vegetable Oil): Both migrate readily. However, EGDB's lower lipophilicity (
) means it partitions less aggressively into fat than DEHP ( ) at equilibrium, but it reaches that equilibrium much faster.
3.3 Mechanistic Pathway Diagram
The following diagram illustrates the migration mechanism and the hydrolysis checkpoint that defines EGDB safety.
Figure 1: Migration pathway of EGDB from polymer matrix to toxicity assessment endpoint.
Experimental Protocol: Determination of EGDB Migration
This protocol is a self-validating system designed to quantify EGDB and its hydrolysis product (EG) in food simulants. It complies with EN 1186 and EN 13130 standards.
Phase 1: Migration Setup
-
Material Preparation: Cut FCM films into
sections. -
Simulant Exposure:
-
Surface-to-Volume Ratio: Maintain
per 1 kg of food simulant.
Phase 2: Extraction & Quantification (GC-MS)
Direct injection is often unsuitable for fatty simulants; solvent extraction is required.
-
Instrument: GC-MS (e.g., Agilent 7890/5977).
-
Column: DB-WAX or HP-5MS (30m x 0.25mm x 0.25µm).
-
Internal Standard: Adipic acid diethyl ester or D4-Ethylene Glycol.
Step-by-Step Workflow:
-
Extraction:
-
Take 10 mL of simulant.
-
Add 5 mL Dichloromethane (DCM). Vortex for 2 mins.
-
Centrifuge at 3000 rpm for 5 mins. Collect organic layer.
-
Validation: Spike a blank simulant with 5 mg/kg EGDB to calculate recovery (Target: 80-110%).
-
-
Concentration: Evaporate DCM to dryness under Nitrogen; reconstitute in 1 mL Toluene.
-
GC Parameters:
-
Injector: 250°C, Splitless.
-
Oven: 50°C (1 min)
10°C/min 260°C (5 mins). -
Detection (SIM Mode): Monitor ions m/z 71, 43 (Butyryl group) and m/z 89 (Glycol ester fragment).
-
Analytical Workflow Diagram
Figure 2: Validated analytical workflow for extraction and quantification of EGDB.
Regulatory & Safety Context
The safety of EGDB is evaluated via a "Read-Across" approach, focusing on its hydrolysis products.
-
Primary Hydrolysis:
-
Toxicological Concern:
-
Butyric Acid: GRAS (Generally Recognized As Safe). No specific SML.
-
Ethylene Glycol: Classified as STOT RE 2 (Kidney).
-
-
EU Regulation 10/2011 Compliance:
Comparative Safety Limits:
-
EGDB (as EG): 30 mg/kg (Moderate Limit)
-
DEHP: 1.5 mg/kg (Strict Limit - Reprotoxic)
-
DBP: 0.3 mg/kg (Very Strict Limit)
Conclusion
EGDB serves as a highly efficient plasticizer but poses a higher migration risk than high-molecular-weight alternatives due to its small size and linear structure.
-
For Researchers: Focus migration studies on the kinetics of the initial 24 hours, as EGDB reaches equilibrium rapidly.
-
For Development: EGDB is a viable alternative to phthalates only if the application tolerates high migration or if the food matrix is aqueous (where partitioning is limited). For fatty foods, high-MW polymeric plasticizers are superior for preventing leaching.
References
-
European Commission. (2011).[5][6][7][8][9][10] Commission Regulation (EU) No 10/2011 of 14 January 2011 on plastic materials and articles intended to come into contact with food.[7] Official Journal of the European Union.[6] Link
-
European Food Safety Authority (EFSA). (2015).[2] Scientific Opinion on the safety assessment of the substance ethylene glycol dipalmitate, CAS No 624-03-3, for use in food contact materials.[2][11] EFSA Journal.[2][12] Link
-
Coltro, L., et al. (2014).[1][4][13][14] Migration of conventional and new plasticizers from PVC films into food simulants: A comparative study. Food Control.[6][14] Link
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2010). Toxicological Profile for Ethylene Glycol.[15] U.S. Department of Health and Human Services. Link
-
Geueke, B., et al. (2022). Systematic evidence on migrating and extractable food contact chemicals.[1][14] Critical Reviews in Food Science and Nutrition. Link
Sources
- 1. repositorio.ital.sp.gov.br [repositorio.ital.sp.gov.br]
- 2. EFSA approves two food contact substances | Food Packaging Forum [foodpackagingforum.org]
- 3. Studies examine phthalate migration from PVC films and adhesives | Food Packaging Forum [foodpackagingforum.org]
- 4. eur-lex.europa.eu [eur-lex.europa.eu]
- 5. Commission Regulation (EU) No 10/2011 of 14 January 2011 on plastic materials and articles intended to come into contact with food (Text with EEA relevance) [legislation.gov.uk]
- 6. eecloud.sgs.com [eecloud.sgs.com]
- 7. bfr.bund.de [bfr.bund.de]
- 8. measurlabs.com [measurlabs.com]
- 9. eur-lex.europa.eu [eur-lex.europa.eu]
- 10. Regulation - 10/2011 - EN - EUR-Lex [eur-lex.europa.eu]
- 11. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]
- 12. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]
- 13. researchgate.net [researchgate.net]
- 14. semanticscholar.org [semanticscholar.org]
- 15. Table 7-2, Analytical Methods for Determining Ethylene Glycol inEnvironmental Samples - Toxicological Profile for Ethylene Glycol - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Ethylene glycol di-N-butyrate
Safe Handling & Logistics Guide: Ethylene Glycol Di-N-Butyrate CAS: 105-72-6 | Formula: C₁₀H₁₈O₄ | Synonyms: Ethylene glycol dibutyrate; 2-(Butyryloxy)ethyl butyrate[1]
Part 1: Executive Safety Assessment
The "Silent" Hazard: Ethylene glycol di-N-butyrate is often perceived as low-risk due to its high boiling point (240°C) and low vapor pressure. However, this perception is dangerous. As a Senior Application Scientist, I must highlight the metabolic fate of this compound. Upon absorption (skin/ingestion), it hydrolyzes into Ethylene Glycol (a potent nephrotoxin) and Butyric Acid (a tissue irritant).
Operational Directive: Treat this chemical not just as a solvent, but as a latent source of ethylene glycol . Standard lab safety glasses are insufficient for processes involving heat or pressure; chemical splash goggles are mandatory to prevent ocular hydrolysis.
Part 2: Chemical Logic & Toxicity Mechanism
To understand the safety protocols, we must visualize the biological breakdown. This dictates why we choose specific PPE (e.g., why standard nitrile gloves may be insufficient for prolonged contact).
Figure 1: Metabolic Hydrolysis Pathway This diagram illustrates why skin absorption is a critical risk vector: the body converts the ester into toxic metabolites.
Caption: In vivo hydrolysis of Ethylene glycol di-N-butyrate releases toxic Ethylene Glycol and Butyric Acid.
Part 3: Personal Protective Equipment (PPE) Matrix
Critical Note on Glove Selection: Esters are known to swell and degrade nitrile rubber over time. While nitrile is acceptable for incidental splash protection, it is not suitable for immersion or prolonged handling.
| PPE Category | Recommendation | Technical Rationale (The "Why") |
| Hand Protection (Primary) | Butyl Rubber (≥0.5 mm) | Best Resistance: Butyl rubber offers superior impermeability to esters and ketones. It prevents the "swelling" failure mode common with nitrile. |
| Hand Protection (Splash) | Nitrile (Double-gloved) | Incidental Only: Acceptable for brief transfer steps. If splashed, change immediately. The ester group attacks the nitrile polymer matrix. |
| Respiratory | Organic Vapor (OV) Cartridge | Thermal Dependent: Required only if heating >60°C or generating aerosols. At room temp, vapor pressure (0.039 mmHg) is negligible. |
| Eye Protection | Chemical Splash Goggles | Hydrolysis Risk: Contact with the moist surface of the eye can trigger rapid hydrolysis, releasing butyric acid (severe irritation) directly onto the cornea. |
| Body Defense | Lab Coat (Poly-Cotton) | Standard protection is sufficient. Use a chemically resistant apron (Tychem®) if handling volumes >1L. |
Part 4: Operational Protocol (Step-by-Step)
A. Handling & Transfer
-
Engineering Controls: Always handle in a fume hood if the process temperature exceeds 50°C .
-
Static Mitigation: The flash point is 121°C (Combustible).[1] While high, static discharge can still ignite mists. Ground all metal containers during transfer.
-
Equipment Compatibility: Avoid natural rubber seals or tubing. Use PTFE (Teflon) or Viton gaskets/tubing, as they resist ester-induced swelling.
B. Spill Management Logic
Do not treat this like a water spill. The low solubility (0.05%) means it will pool and persist.
Figure 2: Spill Response Decision Tree
Caption: Decision logic for containing and cleaning Ethylene glycol di-N-butyrate spills.
Part 5: Waste Disposal & Deactivation
Strict Prohibition: NEVER pour Ethylene glycol di-N-butyrate down the sink. Its low water solubility causes it to settle in P-traps, slowly hydrolyzing and releasing foul-smelling butyric acid into the plumbing system over months.
Disposal Protocol:
-
Collection: Collect in a dedicated organic waste container labeled "Non-Halogenated Organic Solvents."
-
Labeling: Explicitly list "Ethylene Glycol Di-N-Butyrate" to alert waste handlers of the high BTU value (fuel source).
-
Ultimate Fate: The preferred method is Incineration with Energy Recovery . The compound burns cleanly to CO₂ and H₂O in a high-temperature chemical incinerator equipped with an afterburner.
References
-
National Center for Biotechnology Information (PubChem). Ethylene glycol dibutyrate (Compound Summary). Retrieved from [Link]
-
Centers for Disease Control and Prevention (CDC). Ethylene Glycol: Systemic Agent. (NIOSH Guide used for metabolic comparison). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Exposure Limits for Esters. Retrieved from [Link]
-
The Good Scents Company. Ethylene Glycol Dibutyrate Chemical Properties. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
